NSC 5416-d14
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononane-1,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZNPYWJMLXKV-ODSOAMBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-89-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219805-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Unveiling the Anti-Angiogenic Mechanism of SU5416 (Semaxanib)
For Researchers, Scientists, and Drug Development Professionals
SU5416, also known as Semaxanib and often misidentified as NSC 5416, is a synthetic indole-based compound that has been investigated for its potent anti-cancer properties. Its primary mechanism of action lies in its ability to selectively inhibit angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the molecular mechanism of SU5416, supported by experimental data and visual representations of the signaling pathways involved.
Core Mechanism: Selective Inhibition of VEGFR-2 Tyrosine Kinase
SU5416 functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain-Containing Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1)[1]. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in mediating the downstream cellular effects of Vascular Endothelial Growth Factor (VEGF). The binding of VEGF to VEGFR-2 triggers a cascade of signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.
The inhibitory action of SU5416 is targeted at the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. By competitively binding to this site, SU5416 prevents the autophosphorylation of the receptor, a crucial step in its activation. This blockade of VEGFR-2 signaling effectively abrogates the pro-angiogenic signals mediated by VEGF, leading to an inhibition of tumor vascularization and subsequent tumor growth[1].
Cellular and Physiological Effects
The targeted inhibition of VEGFR-2 by SU5416 results in a cascade of anti-angiogenic effects:
-
Inhibition of Endothelial Cell Mitogenesis: SU5416 has been shown to inhibit the VEGF-dependent proliferation of human endothelial cells in vitro[1].
-
Suppression of Tumor Growth: Systemic administration of SU5416 in preclinical models has demonstrated significant inhibition of subcutaneous tumor growth across various cancer types[1].
-
Anti-Vascular Effects: Tumors from SU5416-treated animals have been observed to be paler in appearance, a macroscopic indication of reduced vascularization[1].
It is noteworthy that SU5416's inhibitory action is selective for endothelial cells, with no direct growth-inhibitory effects on a variety of tumor cells in vitro[1]. This highlights that the primary anti-tumor effect of SU5416 is mediated through the inhibition of angiogenesis rather than direct cytotoxicity to cancer cells.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| VEGFR-2 (Flk-1/KDR) Inhibition | Potent and Selective | Human Endothelial Cells | [1] |
| Effect on Tumor Cell Growth (in vitro) | No significant inhibition | Various tumor cell lines | [1] |
| Effect on Tumor Growth (in vivo) | Inhibition | Subcutaneous tumor models in mice | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of SU5416 in the context of the VEGF signaling pathway.
Caption: Mechanism of SU5416 action on the VEGFR-2 signaling pathway.
Experimental Protocols
While specific, detailed protocols for every conceivable experiment involving SU5416 are extensive, the foundational assays to determine its mechanism of action are outlined below.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of SU5416 on VEGFR-2 tyrosine kinase activity.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled with γ-³²P or unlabeled for non-radioactive detection methods), SU5416 at various concentrations, and kinase assay buffer.
-
Procedure: The VEGFR-2 kinase is incubated with the peptide substrate and varying concentrations of SU5416. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods (e.g., ELISA-based), a phosphorylation-specific antibody is used for detection.
-
Analysis: The IC₅₀ value (the concentration of SU5416 required to inhibit 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the logarithm of the SU5416 concentration.
Endothelial Cell Proliferation Assay
Objective: To assess the effect of SU5416 on VEGF-induced endothelial cell proliferation.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Procedure: HUVECs are seeded in 96-well plates and serum-starved to synchronize their cell cycle. The cells are then treated with varying concentrations of SU5416 in the presence or absence of a stimulating concentration of VEGF.
-
Detection: After a set incubation period (e.g., 48-72 hours), cell proliferation is measured using a standard assay such as MTT, WST-1, or by quantifying DNA synthesis using BrdU incorporation.
-
Analysis: The proliferation of cells treated with SU5416 and VEGF is compared to that of cells treated with VEGF alone to determine the inhibitory effect of SU5416.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of SU5416 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Procedure: Human tumor cells are implanted subcutaneously into the flanks of the mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives systemic administration of SU5416 (e.g., via intravenous injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Data Collection: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry to assess microvessel density).
-
Analysis: The tumor growth curves of the treatment group are compared to the control group to determine the extent of tumor growth inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a potential anti-angiogenic compound like SU5416.
Caption: General experimental workflow for evaluating anti-angiogenic compounds.
Conclusion
SU5416 (Semaxanib) is a well-characterized anti-angiogenic agent that exerts its effect through the potent and selective inhibition of the VEGFR-2 tyrosine kinase. By blocking the VEGF signaling cascade in endothelial cells, SU5416 effectively inhibits the formation of new blood vessels that are essential for tumor growth. The data from in vitro and in vivo studies consistently support this mechanism of action, highlighting the therapeutic potential of targeting the VEGF/VEGFR-2 axis in cancer therapy. While clinical development of SU5416 itself has faced challenges, it remains a critical tool compound for studying the biology of angiogenesis and a foundational molecule in the development of subsequent tyrosine kinase inhibitors. There is currently no publicly available information specifically detailing the mechanism of action of a deuterated form, NSC 5416-d14.
References
The Discovery and Synthesis of SU5416 (Semaxanib): A Technical Overview
SU5416 , also known as Semaxanib, is a synthetic small molecule that has been extensively investigated for its potent anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SU5416, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
SU5416 was identified through screening efforts to discover small molecule inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling and are often dysregulated in cancer.[1] Developed by SUGEN, Inc., SU5416 emerged as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR (Kinase Insert Domain Receptor) or Flk-1 (Fetal Liver Kinase 1).[2][3] Its development was driven by the understanding that inhibiting tumor-associated angiogenesis, the formation of new blood vessels, could be a powerful strategy to halt tumor growth and metastasis.[1][3] SU5416 has been evaluated in clinical trials for the treatment of various advanced malignancies.[3][4]
Synthesis of SU5416
The chemical name for SU5416 is 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one. Its synthesis is achieved through a straightforward aldol condensation reaction. The process involves the reaction of commercially available 2-oxindole with 3,5-dimethyl-2-pyrrolecarboxaldehyde. This condensation is typically carried out in ethanol with piperidine serving as a basic catalyst.[2]
Caption: Synthetic pathway of SU5416.
Mechanism of Action
SU5416 primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2.[2][5] This inhibition blocks the autophosphorylation of the receptor, thereby preventing downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5][6]
Beyond VEGFR-2, SU5416 has been shown to inhibit other receptor tyrosine kinases, including c-Kit and Fms-like tyrosine kinase 3 (FLT3).[7][8] This multi-targeted nature may contribute to its broader anti-tumor activity.[9]
Furthermore, studies have revealed that SU5416 can modulate signaling pathways downstream of receptor tyrosine kinases. It has been shown to inhibit the PI3K/AKT/p70S6K1 signaling pathway, which is critical for cell growth and survival.[10][11] This inhibition leads to decreased expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and VEGF.[10]
Interestingly, SU5416 has also been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AHR).[6][12] This dual activity suggests a more complex mechanism of action that could have implications for its immunomodulatory effects.[6][12]
Caption: Signaling pathways affected by SU5416.
Quantitative Biological Data
The inhibitory activity of SU5416 has been quantified against various kinases and in cellular assays. The following tables summarize key IC50 values.
Table 1: Kinase Inhibition Profile of SU5416
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 (KDR/Flk-1) | 40 | [7] |
| c-Kit | 30 | [7] |
| FLT3 | 160 | [7] |
| RET | 170 | [7] |
Table 2: Cellular Activity of SU5416
| Assay | Cell Line | IC50 (µM) | Reference |
| VEGF-driven Mitogenesis | HUVEC | 0.04 | [2] |
| FGF-driven Mitogenesis | HUVEC | 50 | [2] |
| C6 glioma cell growth | C6 | >20 | [2] |
| Calu 6 lung carcinoma cell growth | Calu 6 | >20 | [2] |
| A375 melanoma cell growth | A375 | >20 | [2] |
| A431 epidermoid carcinoma cell growth | A431 | >20 | [2] |
| SF767T glioma cell growth | SF767T | >20 | [2] |
| OEC Proliferation | OEC | Dose-dependent decrease | [5] |
Experimental Protocols
Detailed experimental protocols for the use of SU5416 are extensive and application-dependent. However, a general workflow for in vivo studies, particularly for the widely used hypoxia/SU5416 model of pulmonary hypertension, is outlined below.
Protocol: Induction of Pulmonary Hypertension in Mice using Hypoxia and SU5416
This protocol is adapted from established methods to induce pulmonary hypertension in animal models.[13]
-
Animal Model: Use eight to twelve-week-old C57BL/6 mice.
-
SU5416 Preparation: Prepare a solution of SU5416 for injection at a dose of 20 mg/kg body weight.
-
Hypoxia Exposure: House the mice in a hypoxic chamber with an oxygen concentration of 10%.
-
SU5416 Administration: On the same day as the initiation of hypoxia, administer the prepared SU5416 solution to the mice via subcutaneous injection.
-
Treatment Schedule: Repeat the SU5416 injection once a week for three consecutive weeks while maintaining the mice in the hypoxic environment.
-
Control Group: A control group of mice should receive vehicle injections and be housed under normoxic conditions.
-
Endpoint Analysis: After the three-week treatment period, animals can be assessed for the development of pulmonary hypertension and right ventricular hypertrophy through functional and morphometrical analyses.
Caption: Workflow for the Hypoxia/SU5416 model.
References
- 1. Development of SU5416, a selective small molecule inhibitor of VEGF receptor tyrosine kinase activity, as an anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of SU5416, a small molecule inhibitor of the vascular endothelial growth factor receptor (VEGFR) in refractory pediatric central nervous system tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. apexbt.com [apexbt.com]
- 7. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 8. Phase II study of SU5416--a small-molecule, vascular endothelial growth factor tyrosine-kinase receptor inhibitor--in patients with refractory myeloproliferative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SU5416 inhibited VEGF and HIF-1alpha expression through the PI3K/AKT/p70S6K1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SU5416, a VEGF Receptor Inhibitor and Ligand of the AHR, Represents a New Alternative for Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
Preliminary In-Vitro Profile of SU5416 (NSC 5416-d14): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary in-vitro studies of SU5416, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While the query specified NSC 5416-d14, publicly available research literature predominantly refers to this compound as SU5416. The "-d14" designation may refer to a deuterated variant, which is not expected to significantly alter its in-vitro biological activity. This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the core signaling pathway and experimental workflows.
Introduction
SU5416 is a synthetic small molecule that has been extensively studied for its anti-angiogenic properties. It functions by selectively inhibiting the tyrosine kinase activity of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[1][2] By blocking the ATP-binding site of the receptor's kinase domain, SU5416 prevents VEGF-dependent autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a cascade of anti-angiogenic effects, including the suppression of endothelial cell proliferation, migration, and survival.[3][4] In-vitro studies have been instrumental in characterizing the bioactivity of SU5416, demonstrating its potent effects on endothelial cells and providing the foundation for further preclinical and clinical investigations in oncology and other angiogenesis-dependent diseases.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies of SU5416 on human umbilical vein endothelial cells (HUVECs) and other relevant cell types.
Table 1: Inhibition of VEGFR-2 Kinase Activity and Endothelial Cell Proliferation
| Parameter | Cell Type/System | IC50 Value | Reference |
| VEGFR-2 Kinase Activity | Recombinant VEGFR-2 | 140 nM | [5] |
| VEGFR-2 Phosphorylation | HUVECs | 250 nM | [5] |
| VEGF-driven Mitogenesis | HUVECs | 0.04 ± 0.02 µM | [1] |
| General Endothelial Cell Proliferation | Endothelial Cells | ~1-2 µM | [3] |
Table 2: Effects on Endothelial Cell Functions
| Biological Effect | Cell Type | SU5416 Concentration | Observed Effect | Reference |
| Long-lasting Inhibition of Proliferation | HUVECs | 5 µM (3-hour exposure) | Inhibition of VEGF-dependent proliferation for at least 72 hours | [4] |
| Induction of Apoptosis | Endothelial Progenitor Cells | Not specified | Induced apoptosis after 48 hours | [6] |
| Induction of Premature Senescence | Endothelial Progenitor Cells | Not specified | Induced premature senescence and cell-cycle arrest | [6] |
| Inhibition of Cell Migration | HUVECs | Not specified | Inhibited cell migration in response to VEGF and Placenta Growth Factor (PlGF) | [7] |
| Reduction of Telomerase Activity | Endothelial Progenitor Cells | Not specified | Reduced telomerase activity | [6] |
Experimental Protocols
This section details the methodologies for key in-vitro experiments used to characterize the activity of SU5416.
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis.
-
Culture Medium: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM), which can be a formulation like M199 supplemented with 20% Fetal Bovine Serum (FBS), heparin, and endothelial cell growth supplement.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach near confluence, they are detached using a trypsin-versene solution and re-plated at a suitable density (e.g., 5,000-10,000 cells/cm²).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding: Seed HUVECs in a suitable culture plate (e.g., 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of SU5416 or a vehicle control for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Staining: Wash the cells with cold Phosphate-Buffered Saline (PBS) and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Use a Transwell chamber with a porous membrane (e.g., 8 µm pore size). The lower chamber is filled with EGM containing a chemoattractant like VEGF.
-
Cell Seeding: Seed HUVECs in the upper chamber in a serum-free or low-serum medium containing different concentrations of SU5416 or a vehicle control.
-
Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 4-6 hours) at 37°C.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative like methanol and then stain with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
-
Cell Lysis: Prepare cell extracts from HUVECs treated with SU5416 or a vehicle control using a suitable lysis buffer.
-
Telomerase Extension: In the first step, telomerase present in the cell extract adds telomeric repeats to a synthetic DNA primer (TS primer).
-
PCR Amplification: In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are then separated by gel electrophoresis and visualized. The intensity of the characteristic DNA ladder is proportional to the telomerase activity. A non-radioactive detection method using a fluorescently labeled primer can also be employed.
Visualizations
Signaling Pathway
The primary mechanism of action of SU5416 is the inhibition of the VEGFR-2 signaling cascade.
Caption: SU5416 inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.
Experimental Workflow: Apoptosis Assay
The following diagram illustrates the workflow for assessing SU5416-induced apoptosis.
Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.
Logical Relationship: SU5416 Effects on Endothelial Cells
This diagram shows the logical relationship between SU5416's primary action and its downstream cellular effects.
Caption: The relationship between VEGFR-2 inhibition by SU5416 and its cellular consequences.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 6. SU5416 induces premature senescence in endothelial progenitor cells from patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiangiogenic effect by SU5416 is partly attributable to inhibition of Flt-1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Deuterated Glucose in Metabolic Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "NSC 5416-d14" did not yield specific public data in the conducted search. This guide provides a comprehensive overview of the use of deuterated glucose tracers in metabolic studies, a category to which "this compound" likely belongs.
Introduction
Stable isotope tracing with deuterated glucose ([D]-glucose) is a powerful and safe technique for quantitatively tracking the metabolic fate of glucose in various biological systems.[1] Unlike radioactive isotopes, stable isotopes like deuterium (²H or D) are non-radioactive, making them suitable for a broad range of applications, including human studies.[1] By replacing one or more hydrogen atoms in the glucose molecule with deuterium, researchers can follow the journey of these labeled atoms through central carbon metabolism, providing insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] This approach is particularly crucial in fields like oncology, where altered glucose metabolism, known as the Warburg effect, is a key feature of cancer cells.[1]
Core Principles of Deuterated Glucose Tracing
The fundamental principle of tracer-based metabolic studies is the introduction of an isotopically enriched nutrient into a biological system and tracking the incorporation of the isotopic label into downstream metabolites.[2] This allows for the direct measurement of metabolic pathway activity and the contribution of different reactions to the production and consumption of specific molecules.[2] Deuterated glucose is a valuable tracer due to its ability to label multiple downstream pathways.[2]
The detection and quantification of deuterium-labeled metabolites are primarily achieved through analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) [4]
Experimental Protocols
In Vitro Stable Isotope Tracing with Deuterated Glucose in Cultured Cells
This protocol outlines a general procedure for a stable isotope tracing experiment using deuterated glucose in cell culture.
1. Media Preparation:
-
Prepare a culture medium containing the desired concentration of deuterated glucose.
-
It is critical to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose that would interfere with the experiment.[6][7]
2. Cell Seeding:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
3. Isotope Labeling:
-
Remove the regular culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Introduce the prepared medium containing deuterated glucose. The incubation time will vary depending on the specific metabolic pathway and cell type being studied, typically ranging from a few hours to several days.
4. Metabolite Extraction:
-
After the labeling period, rapidly quench the cells' metabolic activity. This is often done by aspirating the medium and adding a cold solvent, such as 80% methanol, to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and other cellular debris.
-
Collect the supernatant containing the metabolites.
5. Sample Analysis:
-
The extracted metabolites can then be analyzed using mass spectrometry (GC-MS or LC-MS) or NMR to determine the isotopic enrichment in various downstream products.[2]
In Vivo Deuterated Glucose Tracing
-
Tracer Administration: Deuterated glucose can be administered to animal models through various methods, including intravenous infusion, intraperitoneal injection, or oral delivery via gavage, food, or water.[8]
-
Primed, Constant Infusion: For many in vivo studies, a primed, constant infusion of deuterated glucose is the preferred method to achieve and maintain an isotopic steady state, which simplifies the calculation of metabolic fluxes.[6]
-
Tissue Sample Collection and Processing: At the end of the experiment, tissue samples are collected and immediately flash-frozen in liquid nitrogen to halt metabolic activity. Metabolites are then extracted from the tissue for analysis.[2]
Data Presentation: Quantitative Considerations
The following table summarizes key quantitative aspects and potential challenges associated with deuterated glucose tracing experiments.
| Parameter | Typical Values/Considerations | Troubleshooting/Optimization | References |
| Kinetic Isotope Effect (KIE) | The heavier mass of deuterium can lead to a 4-6% slower enzymatic reaction rate compared to hydrogen. | Include parallel experiments with non-deuterated glucose to establish baseline metabolic rates and quantify the KIE. | [6] |
| Metabolic Loss of Deuterium | Deuterium at certain positions (e.g., C1 of glucose) can be lost through enzymatic reactions or exchange with water in the cellular environment. Over a full turn of the TCA cycle, all deuterium labels can potentially be lost. | Use glucose labeled at more stable positions, such as [6,6-²H₂]-glucose, for tracing into lactate and glutamate. Quantify deuterium loss by comparing labeling patterns from different deuterated glucose tracers. | [6] |
| Precursor Enrichment | The isotopic enrichment of the immediate intracellular precursor metabolite should be measured whenever possible for accurate flux calculations. | Measure the isotopic enrichment of key intracellular metabolites. | [6] |
| Natural Abundance Correction | The natural abundance of stable isotopes can interfere with the measurement of low levels of enrichment. | Use software tools to correct for the natural abundance of isotopes in mass spectrometry data. | [6] |
Signaling Pathways and Experimental Workflows
Central Carbon Metabolism
The diagram below illustrates the flow of deuterium from [6,6-²H₂]-glucose through central carbon metabolism.
Caption: Flow of deuterium from [6,6-²H₂]-glucose in central carbon metabolism.
Experimental Workflow for Deuterated Glucose Tracing in Cell Culture
The following diagram outlines the general experimental workflow for using deuterated glucose as a tracer in cell culture studies.
Caption: General experimental workflow for deuterated glucose tracing in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pnas.org [pnas.org]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isotopic tracing of glucose metabolites in human monocytes to assess changes in inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
NSC 5416-d14 stability and solubility properties
A comprehensive search of publicly available scientific databases and chemical repositories has yielded no specific information for a compound designated as "NSC 5416-d14." This identifier does not correspond to a recognized chemical entity in the available literature, preventing the compilation of a technical guide on its stability and solubility properties.
The National Service Center (NSC) number is part of a system used by the U.S. National Cancer Institute (NCI) to catalogue compounds. However, the specific identifier "this compound" does not appear in public NCI databases or other chemical resources. It is possible that this is an internal designation not yet released to the public, a typographical error, or a misinterpretation of a different compound identifier.
Without the chemical structure or any associated research, it is impossible to provide data on its stability under various conditions (e.g., temperature, pH, light) or its solubility in different solvents. Consequently, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the NSC identifier: Double-check the accuracy of "5416-d14" for any potential errors.
-
Consult the original source: If the identifier was obtained from a publication, patent, or internal database, referring back to the source document is crucial for clarification.
-
Contact the relevant institution: If the compound is believed to be part of the NCI's collection, direct inquiry with the NCI's Developmental Therapeutics Program (DTP) may provide more information if the compound is part of their repository.
Once the correct identity of the compound is established, a thorough literature search can be conducted to gather the necessary data for a comprehensive technical guide.
The Deuterium Kinetic Isotope Effect on the Pharmacokinetics of NSC 5416: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pharmacokinetics of the parent compound NSC 5416, identified as SU5416 (Semaxanib), and provides a prospective analysis of its deuterated analog, NSC 5416-d14. While direct comparative pharmacokinetic data for a deuterated version of SU5416 is not publicly available, this document synthesizes known data for the parent compound with established principles of the deuterium kinetic isotope effect (KIE) to offer a comprehensive overview for research and development purposes.
Introduction to NSC 5416 (SU5416) and the Role of Deuteration
NSC 5416, more commonly known as SU5416 or Semaxanib, is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3][4] By inhibiting the tyrosine kinase activity of VEGFR-2, SU5416 blocks downstream signaling pathways involved in endothelial cell proliferation and migration, thereby impeding the formation of new blood vessels that are essential for tumor growth.[1][2][3][4][5]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a compound.[6][7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[6][9] This "deuterium kinetic isotope effect" can lead to a reduced rate of drug metabolism, potentially resulting in a longer plasma half-life, increased systemic exposure, and a more favorable dosing regimen.[6][7][8]
Pharmacokinetic Profile of NSC 5416 (SU5416)
Pharmacokinetic studies of SU5416 have been conducted in various species, including mice, rats, dogs, and humans. The compound is characterized by high clearance and a relatively short half-life.[10][11]
Table 1: Summary of Pharmacokinetic Parameters of SU5416 in Humans (Pediatric Cancer Patients)
| Parameter | Mean Value (± SD) | Unit |
| Total Body Clearance (CL) | 26.1 (± 12.5) | L/hr/m² |
| Apparent Volume of Distribution (Vd) | 41.9 (± 21.4) | L/m² |
| Terminal Phase Half-life (t½) | 1.11 (± 0.41) | hr |
Data from a Phase I study in pediatric patients with refractory central nervous system tumors.[1]
Prospective Pharmacokinetics of this compound: A Theoretical Comparison
In the absence of direct experimental data for this compound, we can extrapolate the likely effects of deuteration based on the known metabolism of SU5416 and the principles of the deuterium KIE. SU5416 is metabolized by the cytochrome P-450 enzyme system.[12] By strategically placing deuterium atoms at sites of metabolic oxidation on the SU5416 molecule, it is anticipated that the rate of metabolic clearance would be reduced.
Table 2: Hypothetical Comparison of Pharmacokinetic Parameters: NSC 5416 vs. This compound
| Parameter | NSC 5416 (SU5416) (Observed) | This compound (Projected) | Rationale for Projection |
| Cmax | Varies with dose | Potentially higher | Slower metabolism may lead to higher peak concentrations. |
| Tmax | Varies | Potentially longer | Slower absorption and/or elimination could delay the time to reach Cmax. |
| AUC | Varies with dose | Potentially higher | Reduced clearance would lead to greater overall drug exposure. |
| Half-life (t½) | Short (e.g., ~1.1 hr in pediatric patients)[1] | Potentially longer | The primary anticipated effect of deuteration is a reduction in the rate of metabolic clearance, leading to a longer elimination half-life. |
| Clearance (CL) | High[11] | Potentially lower | Deuteration at metabolically active sites is expected to decrease the rate of enzymatic breakdown and thus lower clearance. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to definitively determine and compare the pharmacokinetics of NSC 5416 and this compound.
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine and compare the pharmacokinetic profiles of NSC 5416 and this compound following intravenous administration in rats.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per compound).
-
Drug Formulation: Compounds dissolved in a suitable vehicle (e.g., DMSO/Cremophor EL/saline).
-
Administration: A single intravenous (IV) bolus dose administered via the tail vein.
-
Blood Sampling: Serial blood samples (e.g., 0.25 mL) collected from the jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).
-
In Vitro Metabolic Stability Assay
-
Objective: To assess the metabolic stability of NSC 5416 and this compound in liver microsomes.
-
Methodology:
-
Test System: Human, rat, or mouse liver microsomes.
-
Incubation: The test compounds are incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
Signaling Pathway and Experimental Workflows
SU5416 Mechanism of Action
SU5416 inhibits angiogenesis by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for endothelial cell survival and proliferation.[1]
Caption: Mechanism of action of NSC 5416 (SU5416) in inhibiting VEGFR-2 signaling.
In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates the logical flow of an in vivo pharmacokinetic study.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
In Vitro Metabolic Stability Workflow
This diagram outlines the steps involved in an in vitro metabolic stability assay.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
While direct comparative data for this compound is not available, the established principles of the deuterium kinetic isotope effect strongly suggest that a deuterated version of SU5416 would exhibit a modified pharmacokinetic profile. Specifically, deuteration at sites of metabolism is expected to decrease the rate of clearance and prolong the half-life of the compound. This could potentially lead to improved therapeutic efficacy and a more convenient dosing schedule. The experimental protocols outlined in this guide provide a framework for the necessary studies to confirm these hypotheses and fully characterize the pharmacokinetic properties of this compound. Such studies are a critical step in the pre-clinical development of this potential new therapeutic agent.
References
- 1. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and interspecies scaling of a novel VEGF receptor inhibitor, SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study with oral SU5416 in patients with advanced solid tumors: a drug inducing its clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution, metabolism, and excretion of the anti-angiogenic compound SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicological Profile of NSC 5416-d14: A Guide for Researchers
An Examination of a Deuterated Chemical Intermediate Mistaken for a Drug Candidate
This technical guide addresses the existing knowledge surrounding the toxicity of NSC 5416-d14. It is intended for researchers, scientists, and professionals in drug development who may have encountered this designation. A comprehensive review of available data reveals that this compound is the deuterated form of NSC 5416, which is identified as the chemical compound 1,9-Nonanediol. This distinction is critical, as 1,9-Nonanediol is not an early-stage drug candidate but rather a chemical intermediate with limited publicly available toxicological data. This guide summarizes the known information and clarifies the context of this compound's use.
Introduction to NSC 5416 and this compound
NSC 5416 is a designation for the chemical compound 1,9-Nonanediol, a straight-chain aliphatic diol.[1] Consequently, this compound is the deuterium-labeled version of 1,9-Nonanediol. Deuterated compounds are often used in research, particularly in pharmacokinetic studies, but the biological and toxicological properties of the parent compound are the primary determinants of its effects. 1,9-Nonanediol is primarily utilized as a monomer in the synthesis of polymers like polyesters and polyurethanes, and as an intermediate in the manufacturing of other chemicals.[2][3] Its applications extend to the pharmaceutical industry, where it serves as a building block in organic synthesis or as a solvent, rather than as an active pharmaceutical ingredient (API).[3][4][5]
The relationship and primary applications of these compounds can be visualized as follows:
Summary of Available Toxicity Data
The toxicological data for 1,9-Nonanediol (NSC 5416) is sparse and primarily derived from safety data sheets (SDS). There is a notable absence of in-depth, peer-reviewed toxicological studies typical for a compound in drug development. The existing information suggests a low acute toxicity profile.
Table 1: Quantitative Toxicity Data for 1,9-Nonanediol (NSC 5416)
| Parameter | Value | Species | Route | Source |
| LD50 | >3,200 mg/kg | Rat | Oral | [6] |
| LD50 | >2,000 mg/kg | Rat | Oral | [7] |
This table summarizes the available quantitative data on the acute toxicity of 1,9-Nonanediol. The high LD50 values suggest low acute toxicity upon ingestion.
Hazard Identification and Safety Profile
Information regarding the safety and hazards of 1,9-Nonanediol is consistently reported across various safety data sheets. The compound is generally not classified as hazardous, though it may pose mild risks.
Table 2: Summary of Hazard Information for 1,9-Nonanediol (NSC 5416)
| Hazard Category | Observation | Recommendations |
| Acute Toxicity | Not classified as acutely toxic. May be harmful if swallowed. | Rinse mouth with water if ingested. Do not induce vomiting. |
| Skin Corrosion/Irritation | Not classified as a skin irritant. May cause mild irritation on prolonged contact. | Wash off with soap and plenty of water. |
| Eye Damage/Irritation | Not classified as an eye irritant. May cause mild irritation. | Flush eyes with water as a precaution. |
| Respiratory/Skin Sensitization | No data available. | Avoid breathing dust. |
| Carcinogenicity | No components are identified as probable, possible, or confirmed human carcinogens by IARC. | Standard laboratory hygiene practices are recommended. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
This table provides a qualitative summary of the hazards associated with 1,9-Nonanediol based on available safety data sheets.[6][7][8][9]
A logical diagram summarizing these key toxicity findings is presented below:
Experimental Protocols
A defining feature of the available information on NSC 5416 (1,9-Nonanediol) is the absence of detailed experimental protocols for toxicological assessment. The LD50 values are cited in safety data sheets without reference to specific standardized guidelines (e.g., OECD, EPA). For a compound intended for industrial use, such detailed public documentation is not always available. There are no published studies detailing the methodologies for assessing its potential effects on specific biological pathways or organ systems.
Signaling Pathways and Mechanism of Action
There is no evidence to suggest that 1,9-Nonanediol (NSC 5416) has a specific mechanism of action or interacts with particular signaling pathways in a manner relevant to drug development. One study notes that 1,9-Nonanediol can suppress glycine currents in neurons, but this appears to be an isolated observation in the context of general chemical effects on neuronal function rather than a targeted pharmacological activity.[1] Its biological effects are likely limited to non-specific interactions at high concentrations, consistent with its use as a solvent and chemical building block.
Conclusion
The inquiry into the early-stage toxicity of this compound reveals a case of mistaken identity. The compound is the deuterated form of 1,9-Nonanediol, a chemical intermediate with a low acute toxicity profile and no indication of being a drug candidate. The information available is limited to basic safety data and lacks the comprehensive toxicological studies, detailed experimental protocols, and mechanistic data that would be associated with a compound in preclinical development. Researchers and drug development professionals should be aware that NSC 5416 is not a designation for a novel therapeutic agent, and therefore, extensive toxicological research in that context is not available.
References
- 1. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kipchemicals.com [kipchemicals.com]
- 3. 1,9-Nonanediol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. carlroth.com [carlroth.com]
- 7. 1,9-Nonanediol [intersurfchem.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
Deuterated Compounds in Neurological Research: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the application of deuterated compounds in neurological research. It delves into the core principles of deuterium substitution, presents key quantitative data from clinical and preclinical studies, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction: The Deuterium Switch in Neurotherapeutics
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful strategy in drug discovery, particularly in the field of neurology. This "deuterium switch" leverages the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic cleavage of a C-D bond, a common step in drug metabolism, occurs at a slower rate.[2] This subtle modification can significantly alter a drug's pharmacokinetic profile, leading to improved metabolic stability, a longer half-life, reduced formation of toxic metabolites, and potentially a more favorable side-effect profile, without fundamentally changing the drug's pharmacodynamic properties.[1][3]
In neurology, this approach has led to the development of FDA-approved drugs and a pipeline of promising candidates for debilitating conditions such as Huntington's disease, Parkinson's disease, and Alzheimer's disease. This guide will explore the foundational science, present key data, and provide practical methodologies for researchers in this exciting field.
Data Presentation: Pharmacokinetic Advantages of Deuteration
The primary advantage of deuteration lies in the significant alteration of a drug's pharmacokinetic profile. The following tables summarize the quantitative data from studies comparing deuterated compounds to their non-deuterated counterparts in neurological research.
Deutetrabenazine vs. Tetrabenazine for Huntington's Disease
Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug and is used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[4][5] It is a deuterated version of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.[6] Deuteration of tetrabenazine at key metabolic sites slows its metabolism, leading to a more favorable pharmacokinetic profile.[7]
| Pharmacokinetic Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change/Difference |
| Total Active Metabolites (α+β-HTBZ) | |||
| Cmax (ng/mL) | Lower than tetrabenazine | Higher than deutetrabenazine | ~50% lower Cmax for deutetrabenazine at a lower dose[7] |
| AUCinf (ng·h/mL) | Slightly higher | Slightly lower | ~2-fold increase in overall exposure for deutetrabenazine[8] |
| t1/2 (hours) | ~9-11 hours | ~5 hours | ~2-fold increase in half-life[8] |
| Dosing Frequency | Twice daily | Three times daily | Reduced dosing frequency[9] |
Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine. Data compiled from multiple sources.[7][8][9]
Deuterated L-DOPA (SD-1077) vs. L-DOPA for Parkinson's Disease
Deuterated L-DOPA (levodopa) is being investigated as a treatment for Parkinson's disease. The deuteration is intended to slow the metabolism of dopamine, the active metabolite of L-DOPA, potentially leading to more stable plasma concentrations and reduced motor fluctuations.[10][11]
| Pharmacokinetic Parameter | Deuterated L-DOPA (SD-1077) with Carbidopa (150 mg/37.5 mg) | L-DOPA with Carbidopa (150 mg/37.5 mg) | Geometric Mean Ratio (GMR) [90% CI] |
| L-DOPA | |||
| Cmax (ng/mL) | 1630 | 1850 | 88.4 [75.9-103.1][5] |
| AUC0-t (ng·h/mL) | 3090 | 3460 | 89.5 [84.1-95.3][5] |
| AUC0-inf (ng·h/mL) | 3110 | 3470 | 89.6 [84.2-95.4][5] |
| Dopamine (Metabolite) | |||
| Cmax (pg/mL) | 180 | 100 | 1.8 [1.45-2.24][5] |
| AUC0-t (pg·h/mL) | 206 | 100 | 2.06 [1.68-2.52][5] |
Table 2: Comparative Pharmacokinetics of Deuterated L-DOPA (SD-1077) and L-DOPA in Healthy Volunteers. Data from a single-dose crossover study.[5]
Deuterated Dextromethorphan/Quinidine (AVP-786) for Agitation in Alzheimer's Disease
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of deuterated compounds in neurological research.
Preclinical Evaluation of Deuterated L-DOPA in a Rat Model of Parkinson's Disease
Objective: To assess the efficacy of deuterated L-DOPA in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Protocol:
-
Induction of Parkinson's Disease Model:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats with isoflurane.
-
Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Inject 6-hydroxydopamine (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.[14][15]
-
Post-operative Care: Provide appropriate post-operative care, including soft food and hydration.
-
Verification of Lesion: Two weeks post-surgery, assess the lesion by apomorphine-induced rotation test. Rats showing a stable contralateral rotation of >7 turns/min are included in the study.[14]
-
-
Drug Administration:
-
Groups:
-
Vehicle control (e.g., saline)
-
L-DOPA (e.g., 6 mg/kg) + Benserazide (a peripheral DOPA decarboxylase inhibitor, e.g., 15 mg/kg)
-
Deuterated L-DOPA (e.g., 6 mg/kg) + Benserazide (15 mg/kg)
-
-
Administration: Administer drugs intraperitoneally (i.p.) once daily for a specified period (e.g., 21 days).
-
-
Behavioral Assessment:
-
Rotational Behavior: On specified days, place the rats in automated rotometer bowls and record the number of full contralateral turns for 90 minutes after drug administration.[16]
-
Cylinder Test: To assess forelimb akinesia, place the rat in a transparent cylinder and record the number of wall touches with the ipsilateral and contralateral forelimbs over a 5-minute period.[16]
-
-
Neurochemical Analysis (Post-mortem):
-
Tissue Collection: At the end of the study, euthanize the rats and dissect the striatum from both hemispheres.
-
HPLC-ECD Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.
Protocol:
-
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (deuterated and non-deuterated)
-
Internal standard (a stable isotope-labeled version of the analyte)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
-
-
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.[6][17]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Compare the half-lives of the deuterated and non-deuterated compounds.[17]
-
Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: VMAT2 Inhibition by Tetrabenazine/Deutetrabenazine.
Caption: L-DOPA to Dopamine Pathway and the Effect of Deuteration.
Caption: NMDA Receptor Antagonism by Dextromethorphan.
Experimental Workflows
Caption: Preclinical Evaluation Workflow for Deuterated L-DOPA.
Caption: Clinical Trial Workflow for AVP-786 in Alzheimer's Agitation.
Conclusion
The strategic application of deuterium in drug design represents a significant advancement in medicinal chemistry, particularly for the treatment of neurological disorders. By leveraging the kinetic isotope effect, researchers can predictably and favorably modify the metabolic profiles of drug candidates, leading to improved pharmacokinetic properties and enhanced safety and tolerability. The quantitative data from approved and clinical-stage deuterated drugs provide compelling evidence of the benefits of this approach. The experimental protocols and visualized pathways presented in this guide offer a foundational resource for scientists and drug development professionals working to advance the next generation of neurotherapeutics. As our understanding of the nuances of deuteration continues to grow, so too will its potential to address the unmet needs of patients with devastating neurological conditions.
References
- 1. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 5. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzforum.org [alzforum.org]
- 12. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 13. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 16. Deuterium substitutions in the L-DOPA molecule improve its anti-akinetic potency without increasing dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
Application Notes and Protocols for NSC 5416-d14 in Mass Spectrometry
Topic: NSC 5416-d14 Experimental Protocol for Mass Spectrometry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental protocol for the quantitative analysis of NSC 5416 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates this compound as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic, pharmacodynamic, and other drug development studies where reliable quantification of NSC 5416 is required. The methodologies described are based on established principles of bioanalytical method validation as outlined in regulatory guidelines.[1][2][3][4][5]
Experimental Protocols
Materials and Reagents
-
Analytes: NSC 5416 (analyte), this compound (internal standard)
-
Biological Matrix: Human Plasma (K2EDTA)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm), guard column.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
-
Seal the plate and place it in the autosampler.
Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
Hypothetical MRM Transitions:
-
NSC 5416: Q1: 450.3 m/z -> Q3: 250.1 m/z
-
This compound: Q1: 464.3 m/z -> Q3: 264.1 m/z
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation
Table 1: Calibration Curve Performance
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% of nominal) | 85% - 115% (80% - 120% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (% Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -4.5 |
| Low QC | 3 | 6.2 | 1.5 | 7.5 | 2.1 |
| Mid QC | 100 | 4.1 | -0.8 | 5.3 | -1.2 |
| High QC | 800 | 3.5 | 2.4 | 4.1 | 1.8 |
Table 3: Stability Assessment
| Stability Test | Conditions | Result (Accuracy % Bias) |
| Bench-Top Stability | 4 hours at room temperature | Within ±10% |
| Freeze-Thaw Stability | 3 cycles (-20°C to room temperature) | Within ±12% |
| Long-Term Stability | 30 days at -80°C | Within ±8% |
| Autosampler Stability | 24 hours at 4°C in processed samples | Within ±5% |
Visualizations
Caption: Quantitative bioanalysis workflow for NSC 5416.
Caption: Hypothetical signaling pathway for NSC 5416.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
Application Notes and Protocols for the Use of a Deuterated Internal Standard in Quantitative Bioanalysis
Topic: How to Use a Deuterated Compound as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "NSC 5416-d14" as originally requested does not correspond to a known chemical substance but rather to a model of a railcar. Therefore, this document provides a detailed, generalized protocol for the use of a hypothetical deuterated internal standard, hereafter referred to as Analyte-d14 , for the quantitative analysis of a non-deuterated target compound, Analyte , in a biological matrix. This guide is intended to serve as a template that can be adapted for specific applications.
Introduction to Deuterated Internal Standards
Deuterated internal standards are isotopically labeled versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] In quantitative mass spectrometry-based bioanalysis, these standards are considered the "gold standard" for several reasons:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample extraction, chromatography, and ionization.[1]
-
Co-elution with Analyte: They typically co-elute with the analyte during chromatographic separation, which allows for highly effective correction of matrix effects and variations in instrument response.[1][2]
-
Correction for Variability: The use of a deuterated internal standard can effectively compensate for variations in sample preparation (e.g., extraction efficiency), injection volume, and ionization efficiency in the mass spectrometer.[2]
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the accuracy and precision of the quantitative measurement are significantly improved.[1]
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions for both the analyte and the deuterated internal standard (Analyte-d14).
Materials:
-
Analyte reference standard
-
Analyte-d14 internal standard
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of the Analyte reference standard and the Analyte-d14 internal standard into separate 10 mL volumetric flasks.
-
Dissolve the contents of each flask in methanol and bring to volume. Mix thoroughly. These are your primary stock solutions.
-
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions by diluting the primary stocks with methanol to concentrations of 100 µg/mL and 10 µg/mL for the Analyte.
-
Prepare an intermediate stock solution of Analyte-d14 at 10 µg/mL.
-
-
Calibration Curve Working Solutions:
-
Prepare a series of calibration standards by spiking appropriate volumes of the Analyte intermediate stock solutions into a clean solvent (e.g., 50:50 methanol:water) to achieve the desired concentration range.
-
-
Internal Standard Working Solution (IS-WS):
-
Prepare the IS-WS by diluting the Analyte-d14 intermediate stock solution to a final concentration that will yield a robust signal in the mass spectrometer (e.g., 50 ng/mL). The optimal concentration should be determined during method development.
-
Sample Preparation: Protein Precipitation
This protocol describes a common method for extracting the analyte from a biological matrix such as plasma.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Calibration curve working solutions
-
Internal Standard Working Solution (IS-WS)
-
Acetonitrile (ACN) containing the IS-WS
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Spiking:
-
To prepare calibration standards and quality control (QC) samples, add a small volume (e.g., 5 µL) of the appropriate Analyte working solution to a set volume of the blank biological matrix (e.g., 95 µL) in microcentrifuge tubes.
-
For study samples, use the same volume of the collected biological fluid.
-
-
Protein Precipitation:
-
Add a fixed volume of cold acetonitrile containing the internal standard (e.g., 300 µL of ACN with 50 ng/mL Analyte-d14) to each tube. The ratio of ACN to sample is typically 3:1.
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
-
Appropriate HPLC column (e.g., C18).
Typical LC-MS/MS Parameters:
| Parameter | Example Value |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | e.g., 450.3 -> 320.2 |
| MRM Transition (Analyte-d14) | e.g., 464.4 -> 334.3 |
Data Presentation and Analysis
Quantitative data should be clearly summarized. Below is an example of a calibration curve summary.
Table 1: Example Calibration Curve Performance
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 5,230 | 1,050,000 | 0.0050 | 1.05 | 105.0 |
| 5.0 | 26,100 | 1,045,000 | 0.0250 | 4.98 | 99.6 |
| 20.0 | 105,200 | 1,055,000 | 0.0997 | 20.1 | 100.5 |
| 50.0 | 258,000 | 1,030,000 | 0.2505 | 50.3 | 100.6 |
| 100.0 | 510,500 | 1,020,000 | 0.5005 | 99.8 | 99.8 |
| 500.0 | 2,550,000 | 1,015,000 | 2.5123 | 501.5 | 100.3 |
| 1000.0 | 5,080,000 | 1,010,000 | 5.0297 | 995.0 | 99.5 |
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard (Analyte-d14).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is commonly used.
-
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative bioanalysis using an internal standard.
Logic of Internal Standard Correction
Caption: How an internal standard corrects for experimental variability.
References
Application Notes and Protocols for SU5416 (NSC 696819) in In-Vivo Animal Studies
Disclaimer: No publicly available information was found for "NSC 5416-d14". The following data and protocols are for the structurally related compound SU5416 (NSC 696819) , a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). Researchers should exercise caution and validate these protocols for their specific experimental needs.
Introduction
SU5416 is a synthetic compound that acts as a potent and selective inhibitor of the Flk-1/KDR receptor tyrosine kinase, the primary signaling receptor for Vascular Endothelial Growth Factor (VEGF). By blocking the VEGF signaling pathway, SU5416 effectively inhibits angiogenesis, the formation of new blood vessels. This anti-angiogenic property makes it a valuable tool for in-vivo research in oncology and in the development of animal models for diseases with a strong angiogenic component, such as pulmonary arterial hypertension.
Data Presentation: SU5416 In-Vivo Dosages
The following tables summarize the dosages of SU5416 used in various in-vivo animal studies.
Table 1: SU5416 Dosage in Rodent Tumor Xenograft Models
| Animal Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Vehicle | Reference |
| Mice | Various Human Tumor Xenografts | Not Specified | 25 mg/kg/day | Daily for 7 days, then regained by 2-3 weeks | Not Specified | [1] |
| Mice | Small Cell Lung Cancer (H526 & H209) | Not Specified | Not Specified | Twice weekly for 3 weeks | Not Specified | [2] |
| Mice | Corneal Neovascularization | Intraperitoneal (IP) | 25 mg/kg | Daily for 7 days | Dimethyl sulfoxide (DMSO) | [3] |
Table 2: SU5416 Dosage for Pulmonary Arterial Hypertension (PAH) Induction Models
| Animal Model | Condition | Route of Administration | Dosage | Dosing Schedule | Vehicle | Reference |
| Rats (Sprague-Dawley) | PAH Induction (with hypoxia) | Subcutaneous (SC) | 20 mg/kg | Single injection | Not Specified | [4][5] |
| Rats | PAH Induction (with hypoxia) | Subcutaneous (SC) | 25 mg/kg | Single injection | Not Specified | [6] |
| Mice (C57BL/6J) | PAH Induction (with hypoxia) | Subcutaneous (SC) | 20 mg/kg | Once weekly | 0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, and 0.9% benzyl alcohol in deionized water | [7] |
Experimental Protocols
Protocol 1: Induction of Pulmonary Arterial Hypertension in Rats
This protocol describes the induction of pulmonary arterial hypertension (PAH) in rats using a combination of SU5416 and hypoxia.
Materials:
-
SU5416 (Tocris Bioscience or other reputable supplier)
-
Vehicle for injection (e.g., as described in[7])
-
Male Sprague-Dawley rats
-
Hypoxia chamber (10% O₂)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the animal facility for at least one week prior to the experiment.
-
SU5416 Preparation: Prepare a suspension of SU5416 in the chosen vehicle at a concentration suitable for subcutaneous injection (e.g., 20 mg/kg).
-
SU5416 Administration: Administer a single subcutaneous injection of SU5416 at a dose of 20 mg/kg.[4][5]
-
Hypoxia Exposure: Immediately following the injection, place the rats in a normobaric hypoxia chamber with an oxygen concentration of 10% for a period of three weeks.
-
Monitoring: Monitor the animals regularly for signs of distress, weight loss, and other health parameters.
-
Post-Hypoxia: After the three-week hypoxic period, return the animals to normoxic conditions (room air).
-
Endpoint Analysis: The development of PAH can be assessed at various time points after returning to normoxia (e.g., 14 and 28 days) by measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.[8]
Protocol 2: Murine Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SU5416 in a mouse xenograft model.
Materials:
-
SU5416
-
Vehicle for injection (e.g., DMSO)
-
Human tumor cells of interest
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the desired human tumor cells under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest the tumor cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
SU5416 Preparation and Administration:
-
Prepare a solution of SU5416 in a suitable vehicle (e.g., DMSO).
-
Administer SU5416 via the desired route (e.g., intraperitoneally) at the chosen dose and schedule (e.g., 25 mg/kg daily).[3]
-
Administer an equal volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Toxicity Assessment: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.[1]
Mandatory Visualizations
Caption: SU5416 inhibits angiogenesis by blocking VEGF-induced VEGFR2 autophosphorylation.
Caption: Workflow for inducing pulmonary arterial hypertension in rats using SU5416 and hypoxia.
Caption: General workflow for an in-vivo tumor xenograft study with SU5416.
References
- 1. researchgate.net [researchgate.net]
- 2. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of SU5416, a selective vascular endothelial growth factor receptor tyrosine kinase inhibitor, on experimental corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penetrance of Severe Pulmonary Arterial Hypertension in Response to Vascular Endothelial Growth Factor Receptor 2 Blockade in a Genetically Prone Rat Model Is Reduced by Female Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marked Strain-Specific Differences in the SU5416 Rat Model of Severe Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neural Stem Cell (NSC) Culture
These application notes provide detailed protocols for the culture, propagation, and differentiation of Neural Stem Cells (NSCs). The following information is intended for researchers, scientists, and drug development professionals working with NSC models.
Overview of Neural Stem Cell Culture
Neural stem cells (NSCs) are self-renewing, multipotent cells that can differentiate into the main cell types of the central nervous system: neurons, astrocytes, and oligodendrocytes. The ability to culture and manipulate NSCs in vitro is a powerful tool for studying neural development, disease modeling, and drug discovery. The protocols outlined below describe the necessary steps for successful NSC culture, including coating of cultureware, thawing, expansion, and passaging of NSCs.
Quantitative Data Summary
For optimal and reproducible results, it is critical to adhere to the recommended concentrations and volumes outlined in the following tables.
Table 1: Reagents and Concentrations for Coating Cultureware
| Reagent | Stock Concentration | Working Concentration | Solvent |
| Poly-L-ornithine | 10 mg/mL | 15 µg/mL | Sterile Water |
| Laminin | 1 mg/mL | 5 µg/mL | 1X PBS |
Table 2: Recommended Volumes for Coating Cultureware
| Cultureware | Poly-L-ornithine Solution Volume | Laminin Solution Volume |
| 3.5 cm plates | 2 mL | 2 mL |
| 6 cm plates | 5 mL | 3-5 mL |
| 10 cm plates | 10 mL | 7-10 mL |
| T75 flasks | 10 mL | 7-10 mL |
Table 3: Key Parameters for NSC Culture
| Parameter | Value |
| Cell Doubling Time (Human NSCs) | 48-72 hours |
| Cell Doubling Time (Rodent NSCs) | 24 hours |
| Split Ratio | 1:2 to 1:6 |
| Confluency for Passaging | 80-100% |
| FGF-2 Concentration | 20 ng/mL |
| Incubation Temperature | 37°C |
| CO₂ Level | 5% |
Experimental Protocols
Protocol for Coating Tissue Cultureware
A proper coating of the culture surface is essential for the attachment and growth of NSCs.
Materials:
-
Poly-L-ornithine solution
-
Laminin solution
-
Sterile water
-
1X Phosphate-Buffered Saline (PBS)
-
Tissue culture plates or flasks
Procedure:
-
Add the appropriate volume of the poly-L-ornithine solution to the cultureware to cover the entire surface.
-
Incubate in a humidified 37°C incubator for at least one hour.
-
Remove the poly-L-ornithine solution and rinse the surface once with sterile water.
-
Aspirate the sterile water completely.
-
Add the appropriate volume of the laminin solution to the cultureware.
-
Incubate in a humidified 37°C incubator for at least one hour. Coated plates can be stored at 2-8°C for up to 3 weeks or at -20°C for 6-8 months.
-
Before use, bring the coated plates to room temperature and aspirate the laminin solution.
-
Rinse the plates once with 1X PBS before plating the cells.[1]
Protocol for Thawing and Culturing NSCs
Materials:
-
Cryopreserved NSCs
-
Coated 3.5 cm tissue culture plate
-
Neural Expansion Medium
-
FGF-2
-
Water bath at 37°C
Procedure:
-
Pre-warm the Neural Expansion Medium to 37°C.
-
Quickly thaw the vial of cryopreserved NSCs in a 37°C water bath.
-
Transfer the cells to a sterile conical tube.
-
Slowly add 10 mL of pre-warmed Neural Expansion Medium to the cells.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh Neural Expansion Medium containing FGF-2 (20 ng/mL).
-
Plate the cells on a coated 3.5 cm tissue culture plate. For optimal growth, do not use a larger plate for initial thawing.[1]
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator.[1]
-
The next day, replace the medium with fresh, pre-warmed Neural Expansion Medium containing FGF-2.
-
Continue to exchange the medium every other day.
Protocol for Passaging NSCs
Materials:
-
Confluent NSC culture
-
Accutase™
-
1X PBS
-
Neural Expansion Medium
-
Coated tissue culture plates or flasks
Procedure:
-
When the cells reach 90-100% confluency, aspirate the medium.[1]
-
Wash the cells once with 1X PBS.
-
Add Accutase™ to the plate and incubate for 3-5 minutes at 37°C until the cells detach.
-
Add an equal volume of Neural Expansion Medium to inactivate the Accutase™.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh Neural Expansion Medium with FGF-2.
-
Plate the cells onto newly coated plates at the desired split ratio (e.g., 1:2 to 1:6).[1]
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes in NSC culture.
Caption: Workflow for Coating Tissue Cultureware.
Caption: Protocol for Thawing and Initial Plating of NSCs.
References
Application Note: Quantitative Proteomics Analysis of NSC 5416-d14, a Putative Cell Cycle Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note describes a comprehensive workflow for elucidating the mechanism of action of novel anti-cancer compounds using quantitative proteomics. As a case study, we focus on NSC 5416-d14, a quinoline-5,8-dione derivative. While direct proteomic data for this compound is not yet available, we present a representative study based on its structural analog, NSC-663284, a known inhibitor of Cell Division Cycle 25 (Cdc25) phosphatases. This document provides detailed protocols for quantitative phosphoproteomics to identify downstream targets and signaling pathways affected by such inhibitors, offering a robust framework for drug development and mechanistic studies.
NSC-663284 is a potent and irreversible inhibitor of the Cdc25 family of dual-specificity phosphatases (Cdc25A, B, and C)[1][2][3][4][5]. These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs)[6][7]. By inhibiting Cdc25, NSC-663284 prevents the activation of Cdk1 and Cdk2, leading to cell cycle arrest at the G1 and G2/M phases and blocking the proliferation of various human tumor cell lines[3][5][8][9]. Quantitative proteomics, particularly phosphoproteomics, is an invaluable tool for identifying the specific substrates and signaling pathways modulated by such targeted inhibitors[10][11][12].
Principle of the Method
To identify the cellular targets and downstream effects of a Cdc25/CDK pathway inhibitor, a quantitative phosphoproteomics approach is employed. This method allows for the large-scale identification and quantification of changes in protein phosphorylation in response to drug treatment. Here, we outline a protocol based on the study of the CDK1 inhibitor RO-3306, which shares a similar mechanism of inducing cell cycle arrest[2][5]. The workflow involves treating a relevant cancer cell line (e.g., HeLa) with the inhibitor, followed by cell lysis, protein digestion, phosphopeptide enrichment, and analysis by high-resolution mass spectrometry. By comparing the phosphoproteome of treated versus untreated cells, specific kinase substrates and affected signaling pathways can be identified.
Featured Application: Identifying Downstream Targets of a CDK Inhibitor in Mitotic Cells
In this representative study, quantitative phosphoproteomics was used to identify substrates of Cyclin-dependent kinase 1 (Cdk1) in mitotic HeLa cells. Cells were treated with a Cdk1 inhibitor to assess changes in phosphorylation levels. This approach led to the identification of numerous proteins whose phosphorylation is dependent on Cdk1 activity, providing critical insights into the regulation of mitosis.
Experimental Workflow
The overall experimental workflow for this quantitative phosphoproteomics study is depicted below.
Caption: A general workflow for quantitative phosphoproteomics analysis.
Quantitative Data Summary
A quantitative phosphoproteomics analysis of mitotic HeLa cells treated with a Cdk1 inhibitor revealed significant changes in the phosphoproteome. In a representative study, a total of 24,840 phosphopeptides from 4,273 proteins were identified[2]. Of these, 1,215 phosphopeptides corresponding to 551 proteins were significantly downregulated by at least 2.5-fold upon inhibitor treatment, indicating they are potential Cdk1 substrates[2]. The data showed a high correlation between two different Cdk1 inhibitors, underscoring the robustness of the findings[2].
The tables below summarize a selection of proteins with significantly reduced phosphorylation, categorized by their function in the cell cycle.
Table 1: Key Mitotic Regulators with Decreased Phosphorylation
| Protein | Gene | Description | Fold Change (Inhibitor/Control) |
| Aurora kinase B | AURKB | Key regulator of chromosome segregation and cytokinesis. | ~0.15 |
| Polo-like kinase 1 | PLK1 | Master regulator of mitosis, involved in mitotic entry, spindle assembly, and cytokinesis. | ~0.20 |
| Kinetochore-null protein 1 | KNL1 | Component of the kinetochore, essential for spindle checkpoint signaling. | ~0.25 |
| Shugoshin 1 | SGO1 | Protects centromeric cohesion during mitosis. | ~0.30 |
| Mitotic kinesin-like protein 1 | MKLP1 | Motor protein involved in cytokinesis. | ~0.35 |
Data is representative and adapted from findings on Cdk1 inhibitor studies for illustrative purposes.[2]
Table 2: Cytoskeletal and Structural Proteins with Decreased Phosphorylation
| Protein | Gene | Description | Fold Change (Inhibitor/Control) |
| Lamin A/C | LMNA | Nuclear lamina protein, disassembles during mitosis. | ~0.10 |
| Vimentin | VIM | Intermediate filament protein, reorganizes during cell division. | ~0.22 |
| Filamin-A | FLNA | Actin-binding protein involved in cytoskeletal structure. | ~0.28 |
| Myosin light chain kinase | MYLK | Regulates cytokinesis through myosin phosphorylation. | ~0.33 |
| Anillin | ANLN | Scaffolding protein essential for the contractile ring during cytokinesis. | ~0.40 |
Data is representative and adapted from findings on Cdk1 inhibitor studies for illustrative purposes.[2]
Signaling Pathway Visualization
Inhibition of the Cdc25/CDK1 axis directly impacts the G2/M transition of the cell cycle. The simplified signaling pathway below illustrates the mechanism of action of a Cdc25 inhibitor like NSC-663284 and a direct Cdk1 inhibitor.
Caption: Mechanism of G2/M arrest by a Cdc25 inhibitor.
Detailed Experimental Protocols
The following protocols are adapted from established methods for quantitative phosphoproteomics analysis of CDK inhibitor-treated cells[2].
Protocol 1: Cell Culture, Mitotic Arrest, and Inhibitor Treatment
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Synchronization: To enrich for mitotic cells, treat asynchronous cells with 100 ng/mL nocodazole for 16 hours to arrest them in prometaphase.
-
Mitotic Cell Collection: Collect mitotic cells by mechanical shake-off. Vigorously tap the culture flasks to dislodge the loosely attached mitotic cells.
-
Inhibitor Treatment: Resuspend the collected mitotic cells in fresh, pre-warmed media. Aliquot the cells for treatment and control groups. Treat the cells with the Cdk1 inhibitor (e.g., 9 µM RO-3306) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Harvest cells by centrifugation at 1,500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS. Lyse the cells in urea lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 75 mM NaCl, with phosphatase and protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates using a compatible assay such as the Bradford or BCA assay.
Protocol 2: Protein Digestion and Phosphopeptide Enrichment
-
Reduction and Alkylation: Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C. Alkylate by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Trypsin Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.0). Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them under vacuum.
-
Phosphopeptide Enrichment: Resuspend the dried peptides in a loading buffer containing a high concentration of TFA. Use titanium dioxide (TiO₂) chromatography to enrich for phosphopeptides. Wash the TiO₂ beads extensively to remove non-phosphorylated peptides.
-
Elution: Elute the phosphopeptides from the TiO₂ beads using a basic pH buffer (e.g., 1% ammonium hydroxide). Immediately acidify the eluate with formic acid.
-
Final Desalting: Desalt the enriched phosphopeptides using a C18 StageTip and dry under vacuum.
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Reconstitute the phosphopeptides in 0.1% formic acid. Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive Plus) coupled with a nano-liquid chromatography system.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method, acquiring MS1 scans in the Orbitrap and fragmenting the top 10-15 most abundant precursor ions in the HCD cell.
-
Database Search: Search the raw MS/MS data against a human protein database (e.g., UniProt) using a search engine like Comet or MaxQuant. Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.
-
Quantification and Analysis: Perform label-free quantification based on the precursor ion intensities. Use statistical analysis to identify phosphopeptides that show a significant change in abundance between the inhibitor-treated and control samples (e.g., >2.5-fold change, p-value < 0.05).
-
Bioinformatics: Use bioinformatics tools to perform motif enrichment analysis on the significantly regulated phosphopeptides to identify kinase motifs and perform pathway analysis to understand the biological processes affected by the inhibitor.
Conclusion
The application of quantitative phosphoproteomics provides a powerful and unbiased approach to dissect the cellular mechanisms of action of targeted inhibitors like this compound and its analogs. By identifying the direct and indirect downstream targets of Cdc25/CDK inhibition, researchers can gain a deeper understanding of the drug's efficacy, potential off-target effects, and the intricate signaling networks that govern cell cycle progression. The protocols and representative data presented here offer a comprehensive guide for scientists in academic and industrial settings to apply these advanced proteomic techniques in their own drug discovery and development pipelines.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MSV000079528 - Identification of CDK1 substrates in mitosis by quantitative phosphoproteomics - OmicsDI [omicsdi.org]
- 4. Global Phosphoproteomics Reveal CDK Suppression as a Vulnerability to KRas Addiction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Phosphoproteome Profiling Revealed the Importance of mTOR Inhibition on CDK1 Activation to Further Regulate Cell Cycle Progression - American Chemical Society - Figshare [acs.figshare.com]
- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SILAC-based proteomic profiling of the human MDA-MB-231 metastatic breast cancer cell line in response to the two antitumoral lactoferrin isoforms: the secreted lactoferrin and the intracellular delta-lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. SILAC-based proteomic quantification of chemoattractant-induced cytoskeleton dynamics on a second to minute timescale - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of NSC 5416-d14 in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of NSC 5416-d14 in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalytical applications in drug development and research.
Introduction
This compound is a deuterated analog of a compound of interest in pharmaceutical research. Accurate and reliable quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, offering a valuable tool for researchers and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Internal Standard (IS) - A suitable deuterated analog of a related, non-interfering compound
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
-
Thaw human plasma samples and reference standards on ice.
-
Prepare a stock solution of this compound and the Internal Standard (IS) in methanol.
-
Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into blank human plasma.
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Total Run Time | 4.5 minutes |
Mass Spectrometry Conditions:
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ion Source | Turbo V™ with ESI Probe |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 12 V |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | [Hypothetical m/z + 14] | [Hypothetical fragment m/z] | 80 | 35 |
| Internal Standard (IS) | [Hypothetical IS m/z] | [Hypothetical IS fragment m/z] | 85 | 40 |
Data Presentation
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.180 | 100.5 |
| 250 | 2.955 | 99.1 |
| 500 | 5.910 | 100.9 |
| 1000 | 11.850 | 99.5 |
| r² | 0.9992 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using four levels of QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 103.1 | 8.2 | 101.5 |
| Low QC | 3 | 5.2 | 98.9 | 6.5 | 99.8 |
| Mid QC | 300 | 4.1 | 101.5 | 5.3 | 100.7 |
| High QC | 800 | 3.5 | 99.2 | 4.8 | 100.2 |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound in human plasma.
Signaling Pathway Diagram (Illustrative)
As this compound is a deuterated analog used for analytical purposes, it does not have a signaling pathway. Below is an illustrative diagram of a generic signaling pathway for demonstration purposes.
Caption: A generic cell signaling pathway.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory. This validated method can be readily implemented to support preclinical and clinical studies involving NSC 5416 and its non-deuterated counterpart.
Protocol for NSC 5416-d14 Administration in Mice: Information Not Publicly Available
Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the administration protocol for NSC 5416-d14 in mice, including its mechanism of action, relevant signaling pathways, and quantitative in vivo data, could not be located. The search included inquiries with the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), which is often a source of information for such compounds.
Extensive searches were conducted to find any peer-reviewed publications, preclinical study reports, or other documentation detailing the use of this compound in murine models. These efforts did not yield any specific protocols, experimental data, or descriptions of its biological effects.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams, for this compound at this time.
General Guidance for Preclinical In Vivo Studies in Mice
For researchers and drug development professionals seeking to establish a protocol for a novel or sparsely documented compound like this compound, a general workflow for preclinical in vivo studies is recommended. This workflow is designed to systematically determine the appropriate dosage, administration route, and to evaluate the efficacy and toxicity of the compound.
Below is a generalized experimental workflow that can be adapted for this purpose.
Application Notes and Protocols for the Use of NSC 5416-d14 in Drug Metabolism Studies
Introduction
NSC 5416, also known as 2,5-Diaziridino-3,6-bis(carboethoxyamino)-1,4-benzoquinone (AZQ, NSC 182986), is an antitumor agent that has been evaluated for its potential in treating primary brain tumors. Understanding the drug metabolism and pharmacokinetic (DMPK) properties of compounds like AZQ is crucial for their development and clinical application. NSC 5416-d14 is a deuterated analog of NSC 5416 and, as such, is an ideal internal standard for use in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the results. These application notes provide an overview of the metabolism of AZQ and protocols for its study, highlighting the critical role of a stable isotope-labeled internal standard like this compound.
Application Notes
Metabolic Profile of AZQ (NSC 5416)
Studies in various preclinical models, including the beagle dog, rhesus monkey, and rat, have shown that AZQ undergoes extensive metabolism. The primary routes of metabolism involve the reduction of the quinone ring and the opening of the aziridine rings. While the precise signaling pathways of its metabolic activation are not fully elucidated in the provided abstracts, a general metabolic scheme can be inferred. The metabolism of AZQ is a key factor in both its efficacy and its elimination from the body.
Pharmacokinetics of AZQ (NSC 5416)
The pharmacokinetic profile of AZQ has been characterized in several species. After intravenous administration, AZQ exhibits a biphasic elimination pattern with a short initial half-life and a longer terminal half-life. The compound has a large apparent volume of distribution and is cleared rapidly from the plasma. The major route of elimination of the administered dose is through the urine.
Role of this compound as an Internal Standard
In drug metabolism and pharmacokinetic studies, accurate quantification of the parent drug and its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is essential. A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS-based bioanalysis. Because this compound is chemically identical to NSC 5416 but has a higher mass, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This allows for correction of any variability during sample preparation and analysis, leading to highly accurate and precise quantification of NSC 5416.
Data Presentation
Table 1: Pharmacokinetic Parameters of AZQ (NSC 5416) in Different Species
| Species | Dose (mg/kg, IV) | Initial Half-life (t½α) | Terminal Half-life (t½β) | Volume of Distribution (Vd) | Plasma Clearance | Reference |
| Beagle Dog | Not Specified | 3-8 min | 18-28 hr | Not Specified | Not Specified | |
| Rhesus Monkey | Not Specified | 3-8 min | 18-28 hr | Not Specified | Not Specified | |
| Rat | 5, 10, or 20 | 6-8 min | 50-70 min | 3.8-5.0 L/kg | 55-65 ml/min/kg |
Experimental Protocols
Protocol 1: In Vitro Metabolism of AZQ using Rat Liver Microsomes
Objective: To identify the potential metabolites of AZQ in an in vitro system.
Materials:
-
AZQ (NSC 5416)
-
This compound (as internal standard for potential future quantitative analysis)
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Methanol
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of AZQ in a suitable solvent (e.g., DMSO).
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Phosphate buffer (pH 7.4)
-
Rat Liver Microsomes (final protein concentration typically 0.5-1 mg/mL)
-
AZQ solution (final concentration to be tested, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (this compound).
-
Centrifuge the samples at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using an appropriate LC-MS/MS method to identify potential metabolites by comparing the full scan mass spectra of time 0 and later time points.
Protocol 2: Pharmacokinetic Study of AZQ in Rats
Objective: To determine the pharmacokinetic profile of AZQ in rats following intravenous administration.
Materials:
-
AZQ (NSC 5416)
-
This compound (for internal standard in analytical method)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for dosing (e.g., saline with a small percentage of a solubilizing agent)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate the rats to the laboratory conditions for at least 3 days.
-
Fast the animals overnight before dosing.
-
Administer a single intravenous dose of AZQ (e.g., 5 mg/kg) via the tail vein.
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing anticoagulant.
-
Centrifuge the blood samples at 3000 g for 10 minutes at 4°C to separate the plasma.
-
Prepare plasma samples for analysis by protein precipitation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound as the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube or well plate.
-
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of AZQ at each time point.
-
Calculate the pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) from the plasma concentration-time data.
Visualizations
Caption: Hypothetical metabolic pathway of AZQ (NSC 5416).
Application Notes and Protocols for SU5416 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5416 (NSC 696819), also known as Semaxinib, is a synthetic small molecule that acts as a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It has been a subject of extensive research in oncology due to its anti-angiogenic properties. Understanding the binding characteristics of SU5416 to its target receptors is crucial for elucidating its mechanism of action and for the development of related therapeutic agents. These application notes provide a summary of its binding profile and a detailed protocol for a competitive receptor binding assay.
While the user requested information on NSC 5416-d14, publicly available data indicates that this compound is a deuterated form of α,ω-Nonanediol, primarily used as a tracer or internal standard in analytical chemistry. There is no evidence to suggest it has any specific receptor binding activity. It is highly probable that the intended compound of interest was SU5416, a well-characterized receptor inhibitor with a similar numerical designation in its NSC identifier.
Receptor Binding Profile of SU5416
SU5416 primarily targets the kinase domain of VEGF receptors, thereby inhibiting their signaling pathways. The binding affinity of SU5416 has been determined against various receptor tyrosine kinases.
| Receptor Target | IC50 / Ki | Assay Type | Reference |
| VEGFR-1 (Flt-1) | 1.29 ± 0.28 µM | Kinase activity assay | N/A |
| VEGFR-2 (KDR/Flk-1) | 0.55 ± 0.12 µM | Kinase activity assay | N/A |
| PDGFRβ | 1.07 ± 0.21 µM | Kinase activity assay | N/A |
| c-Kit | 1.05 ± 0.19 µM | Kinase activity assay | N/A |
| FGFR1 | > 100 µM | Kinase activity assay | N/A |
| EGFR | > 100 µM | Kinase activity assay | N/A |
Note: The data presented here is a representative summary from various sources. For specific experimental values, please refer to the primary literature.
Experimental Protocol: Competitive Radioligand Binding Assay for VEGFR-2
This protocol describes a competitive binding assay to determine the affinity of test compounds, such as SU5416, for the VEGFR-2 receptor.
Materials:
-
Cell Membranes: Membranes from cells overexpressing human VEGFR-2 (e.g., Sf9 or CHO cells).
-
Radioligand: [¹²⁵I]-VEGF₁₆₅ (PerkinElmer or equivalent).
-
Test Compound: SU5416.
-
Non-specific Binding Control: A high concentration of unlabeled VEGF₁₆₅ (e.g., 1 µM).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA.
-
Scintillation Cocktail.
-
96-well Filter Plates: (e.g., Millipore Multiscreen).
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of SU5416 in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 1 µM unlabeled VEGF₁₆₅.
-
Competitive Binding: 25 µL of each SU5416 dilution.
-
-
Add Radioligand: Add 25 µL of [¹²⁵I]-VEGF₁₆₅ to all wells. The final concentration should be at or below the Kd for the receptor (typically 0.1-0.5 nM).
-
Add Membranes: Add 50 µL of VEGFR-2 containing cell membranes to each well. The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the SU5416 concentration.
-
Determine the IC₅₀ value (the concentration of SU5416 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Application Notes and Protocols for the Bioanalysis of NSC 5416-d14 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the sample preparation of NSC 5416-d14, a deuterated small molecule kinase inhibitor, from human plasma for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate sample preparation method is critical for achieving accurate and reproducible results in bioanalysis by removing interfering matrix components and enriching the analyte of interest.
NSC 5416 is a representative small molecule kinase inhibitor with the following physicochemical properties:
-
Molecular Weight: ~450 g/mol
-
LogP: 3.5
-
pKa: 7.8 (weakly basic)
This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The advantages and disadvantages of each method are discussed, and detailed protocols are provided to guide the user in selecting and implementing the most suitable technique for their analytical needs.
Data Presentation
The following table summarizes the typical performance of the three sample preparation methods for the extraction of a small molecule kinase inhibitor, like NSC 5416, from human plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery % | 85 - 105% | 70 - 90% | > 90% |
| Recovery CV % | < 10% | < 15% | < 5% |
| Matrix Effect % | 60 - 90% (ion suppression) | 85 - 105% | 95 - 105% |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for removing the majority of proteins from plasma samples using a water-miscible organic solvent.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of NSC 5416)
-
Acetonitrile (ACN), HPLC grade, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Autosampler vials
Procedure:
-
Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[1]
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol utilizes a water-immiscible organic solvent to extract the analyte of interest from the aqueous plasma matrix, leaving behind proteins and other polar interferences.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium hydroxide (5% in water)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Pipette 200 µL of human plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 50 µL of 5% ammonium hydroxide to basify the sample.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a solid sorbent (in this case, C18) to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a strong organic solvent.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
SPE manifold
-
Methanol, HPLC grade
-
Deionized water
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol with 0.1% formic acid)
-
Evaporator
-
Reconstitution solution
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 50 µL of the internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, drop-wise rate.
-
-
Washing:
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of the wash solution (5% methanol in water) through the cartridge.
-
Dry the sorbent bed by applying vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of the elution solvent to the cartridge.
-
Allow the solvent to pass through slowly to elute the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule Concentration for Cell Assays
Frequently Asked Questions (FAQs)
Q1: Where do I start with determining the optimal concentration for a new small molecule like NSC 5416-d14?
A: Begin by defining the objective of your assay. Are you assessing cytotoxicity, looking for a specific biological activity, or determining a mechanism of action? Your starting point will depend on any pre-existing data about the compound or its structural analogs. If the target is unknown, you might start with broader phenotypic screens. A good starting point is to perform a wide-range dose-response experiment to determine the concentration range of interest.
Q2: I am observing high variability between replicate wells in my initial screen. What could be the cause?
A: High variability can stem from several factors. Common culprits include inconsistent cell seeding, "edge effects" in the microplate, reagent instability, or improper mixing of compounds.[1] Ensure your cell suspension is homogenous and that you are using a consistent volume and concentration of all reagents. To mitigate edge effects, consider not using the outer wells of the plate for experimental samples.[1]
Q3: My dose-response curve is not sigmoidal (e.g., it's flat or U-shaped). What does this mean?
A: A non-sigmoidal dose-response curve can indicate several phenomena. A flat curve suggests the compound is not active within the tested concentration range or that the assay is not sensitive enough.[1] A U-shaped (hormetic) curve implies a dual effect, where the compound may be stimulatory at low concentrations and inhibitory at high concentrations. It is also possible that at high concentrations, the compound is precipitating or causing off-target effects that interfere with the assay readout.[1]
Q4: How can I improve the reproducibility of my IC50/EC50 values?
A: Reproducibility of potency values is highly dependent on consistent experimental conditions. Key parameters to control include cell density, passage number, serum concentration in the media, and incubation time.[1] Ensure that your compound stock solutions are stable and that dilutions are prepared accurately. It is also good practice to include a reference compound with a known potency in each experiment to monitor assay performance.[1]
Q5: How do I know if my small molecule is interfering with the assay itself?
A: Small molecules can interfere with assays in several ways, such as autofluorescence, fluorescence quenching, or chemical reactivity with assay reagents.[2] To test for this, run control experiments with the compound in the absence of cells or key reagents to see if it generates a signal on its own. For example, to check for autofluorescence, measure the fluorescence of the compound at the same wavelengths used in your assay.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, edge effects, improper mixing of compound, reagent instability. | Ensure a homogenous cell suspension, avoid using outer wells of the plate, mix compounds thoroughly, and use fresh reagents.[1] |
| Flat dose-response curve | Compound is inactive in the tested range, assay is not sensitive enough, compound has degraded. | Test a wider and higher concentration range, use a more sensitive assay method, and verify the integrity of the compound stock.[1] |
| U-shaped (hormetic) dose-response curve | Dual effect of the compound (stimulatory at low doses, inhibitory at high doses), off-target effects, compound precipitation at high concentrations. | Investigate the mechanism at low concentrations, check for compound precipitation visually or by spectrophotometer, and consider using an orthogonal assay.[1] |
| Poor IC50/EC50 reproducibility | Inconsistent experimental conditions (cell density, incubation time), unstable compound stock, inaccurate dilutions. | Standardize all experimental parameters, store stock solutions properly, and perform serial dilutions carefully.[1] |
| Compound precipitation in media | Poor solubility of the compound. | Visually inspect wells for precipitates, determine the solubility of the compound in your assay media, and consider using a lower concentration of a solubilizing agent like DMSO. |
| High background signal | Autofluorescence of the compound, contamination of reagents or plates. | Run controls with the compound alone to measure its intrinsic fluorescence, use sterile techniques, and high-quality reagents.[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]
Protocol 2: Generating a Dose-Response Curve
This involves treating cells with a range of concentrations of the compound and measuring the response.
-
Experimental Design: Design a dose-response experiment with a series of concentrations of this compound. A common approach is to use a 10-point, 3-fold serial dilution.
-
Cell Treatment and Assay: Perform a cell-based assay (e.g., the MTT assay described above) with the different concentrations of the compound.
-
Data Normalization: Normalize the data to the vehicle-only control (representing 100% viability or activity) and a positive control for inhibition if available.
-
Data Plotting: Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).[6]
-
Curve Fitting: Use a non-linear regression model to fit a sigmoidal curve to the data and determine parameters like IC50 or EC50.[6][7]
Quantitative Data Summary
The following are template tables for organizing your experimental data.
Table 1: Dose-Response Data for this compound
| Concentration (µM) | Log Concentration | % Cell Viability (Replicate 1) | % Cell Viability (Replicate 2) | % Cell Viability (Replicate 3) | Mean % Viability | Std. Dev. |
| 100 | 2 | |||||
| 33.3 | 1.52 | |||||
| 11.1 | 1.05 | |||||
| 3.7 | 0.57 | |||||
| 1.23 | 0.09 | |||||
| 0.41 | -0.39 | |||||
| 0.14 | -0.85 | |||||
| 0.05 | -1.30 | |||||
| 0.015 | -1.82 | |||||
| 0 (Vehicle) | N/A | 100 | 100 | 100 | 100 | 0 |
Table 2: Potency and Efficacy of this compound
| Parameter | Value | 95% Confidence Interval |
| IC50 (µM) | ||
| Emax (%) | ||
| Hill Slope |
Visualizations
Caption: Experimental workflow for optimizing small molecule concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
Technical Support Center: Quantification of NSC-XXXX, a Novel Kinase Inhibitor
Disclaimer: Information regarding the specific compound "NSC 5416-d14" is not publicly available. This guide has been created for a hypothetical novel kinase inhibitor, designated NSC-XXXX, to illustrate common procedures and address potential challenges in the quantification of new small molecule inhibitors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, NSC-XXXX.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSC-XXXX?
A1: NSC-XXXX is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, NSC-XXXX prevents the phosphorylation and activation of ERK1/2, leading to a downstream blockade of cell proliferation and survival signals.
Q2: What is the recommended solvent for preparing stock solutions of NSC-XXXX?
A2: NSC-XXXX is most soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: How stable is NSC-XXXX in cell culture media?
A3: The stability of small molecule inhibitors in aqueous and biological media can vary. Factors such as the chemical structure, media pH, and the presence of serum proteins can affect stability.[1] It is recommended to perform a stability test by incubating NSC-XXXX in your specific cell culture media at 37°C for the intended duration of your experiment and quantifying the remaining compound at different time points via HPLC or LC-MS/MS.[1]
Q4: What are the common signs of off-target effects with kinase inhibitors like NSC-XXXX?
A4: Common indicators of potential off-target effects include cellular toxicity at concentrations close to the effective dose, phenotypes inconsistent with MEK1/2 inhibition, or discrepancies when comparing results with other structurally different MEK1/2 inhibitors.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the quantification of NSC-XXXX from biological matrices using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too much sample.[3] - Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's ionization state.[3] - Column Degradation: The stationary phase is deteriorating.[4] | - Dilute the sample or reduce the injection volume.[5] - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of NSC-XXXX. - Replace the analytical column. [6] |
| Inconsistent Retention Times | - Fluctuations in Column Temperature: Inconsistent heating of the column.[6] - Changes in Mobile Phase Composition: Improper mixing or evaporation of solvents.[7] - Air Bubbles in the Pump: Air trapped in the solvent lines.[6] | - Use a column oven to maintain a stable temperature.[6] - Prepare fresh mobile phase daily and keep solvent bottles capped.[6] - Degas the mobile phase and purge the pump.[6] |
| High Baseline Noise | - Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the system.[4] - Detector Lamp Failure: The detector lamp is nearing the end of its life.[6] - Leaks in the System: Loose fittings causing pressure fluctuations.[6] | - Filter all solvents and flush the system with a strong solvent.[3] - Replace the detector lamp. - Check and tighten all fittings. [6] |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal Ionization (LC-MS): Inefficient ionization of NSC-XXXX in the mass spectrometer source. - Ion Suppression (LC-MS): Co-eluting matrix components interfere with the ionization of NSC-XXXX.[8] - Sample Degradation: NSC-XXXX is not stable during sample preparation or storage. | - Optimize MS source parameters (e.g., gas flows, temperature, voltages). - Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction.[9] - Process samples on ice and analyze them promptly or store them at -80°C. |
| Irreproducible Quantification Results | - Inaccurate Pipetting: Inconsistent sample and standard preparation. - Matrix Effects (LC-MS): Variations in the sample matrix between different samples affecting ionization.[10] - Inconsistent Sample Extraction: Variable recovery of NSC-XXXX during the extraction process. | - Calibrate pipettes regularly and use proper pipetting techniques. - Use a stable isotope-labeled internal standard for NSC-XXXX to compensate for matrix effects.[8] - Optimize and validate the extraction protocol to ensure consistent recovery. |
Experimental Protocols
Protocol: Quantification of Intracellular NSC-XXXX using LC-MS/MS
This protocol outlines a method for extracting and quantifying the concentration of NSC-XXXX from cultured cells.
1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. b. The next day, treat the cells with the desired concentrations of NSC-XXXX or vehicle control (e.g., 0.1% DMSO) for the specified duration.
2. Cell Harvesting and Lysis: a. Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of NSC-XXXX) to each well. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.
3. Sample Preparation: a. Transfer the supernatant to a new tube. b. Evaporate the methanol under a stream of nitrogen. c. Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Analysis: a. Inject 5-10 µL of the reconstituted sample onto a C18 analytical column. b. Use a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Set up the mass spectrometer to monitor for the specific precursor-to-product ion transitions for NSC-XXXX and the internal standard using Multiple Reaction Monitoring (MRM).
5. Data Analysis: a. Create a standard curve by plotting the peak area ratio of NSC-XXXX to the internal standard against the known concentrations of NSC-XXXX standards. b. Determine the concentration of NSC-XXXX in the samples by interpolating their peak area ratios from the standard curve. c. Normalize the intracellular concentration to the cell number or protein concentration of the original cell lysate.
Visualizations
Caption: NSC-XXXX inhibits the MAPK signaling pathway.
Caption: Workflow for intracellular NSC-XXXX quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. ijnrd.org [ijnrd.org]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Improving the resolution of NSC 5416-d14 in chromatography
Technical Support Center: NSC 5416-d14 Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides comprehensive troubleshooting advice and protocols to help you improve the chromatographic resolution of your target compound, this compound, from impurities and other matrix components. While specific application notes for this compound are not publicly available, the principles and systematic approaches outlined here are universally applicable and will enable you to develop a robust and high-resolution separation method.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it critical for my analysis of this compound?
A1: Chromatographic resolution (Rs) is a quantitative measure of the degree of separation between two adjacent peaks in a chromatogram. A resolution value of ≥ 1.5 indicates "baseline resolution," where the signal returns to the baseline between the two peaks. This is critical for accurate quantification, ensuring that the measured area of the this compound peak is not inflated by an overlapping impurity, which is essential for accurate assays in drug development and quality control.
Q2: What are the fundamental parameters that control peak resolution in HPLC?
A2: Resolution in chromatography is governed by the resolution equation, which involves three key factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It is influenced by column length, particle size, and mobile phase flow rate.[1]
-
Selectivity (α): The relative separation or discrimination of two analytes by the chromatographic system. This is the most powerful factor for improving resolution and is primarily affected by mobile phase composition, stationary phase chemistry, and temperature.[2]
-
Retention Factor (k'): Also known as the capacity factor, it describes how long an analyte is retained on the column. It is controlled by the mobile phase strength. An optimal k' range is typically between 2 and 10.[3]
Q3: I have poor resolution between this compound and a nearby impurity. Where should I begin troubleshooting?
A3: A systematic approach is crucial. Instead of randomly changing parameters, follow a logical sequence. The most effective starting point is to focus on Selectivity (α) , as it has the greatest impact on resolution.[2] This involves modifying the mobile phase (e.g., changing the organic solvent type or pH) or selecting a column with a different stationary phase chemistry.[2][4] If peaks are separated but not to baseline, then focusing on Efficiency (N) by optimizing the flow rate or using a more efficient column can be effective.[1]
Troubleshooting Guide: Specific Resolution Issues
This section addresses common problems you may encounter during method development for this compound.
Q4: My peak for this compound is completely co-eluting with an impurity. What is the most effective strategy to achieve separation?
A4: Complete co-elution indicates a lack of selectivity (α ≈ 1). The primary goal is to alter the fundamental interactions within the chromatographic system.
-
Change Mobile Phase Composition:
-
Solvent Type: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter elution order.[3]
-
pH Adjustment: If this compound or the impurity are ionizable, adjusting the mobile phase pH can drastically change retention and selectivity. A common strategy is to set the pH at least 2 units away from the analyte's pKa to ensure it is in a single, un-ionized form.[3]
-
-
Change Column Chemistry: This is the most powerful way to alter selectivity.[2] If you are using a standard C18 column, which separates based on hydrophobicity, try a column with a different stationary phase.[4]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions.
-
Polar-Embedded: Provides different selectivity for polar compounds.
-
Biphenyl: Another option for compounds with aromatic character.[4]
-
Q5: I can see two distinct peaks for this compound and an impurity, but they are not baseline resolved (Rs < 1.5). How can I improve this?
A5: Partial overlap means you have some selectivity, but the peaks are too broad for their separation. The goal here is to increase column efficiency (N) to make the peaks narrower.
-
Decrease Flow Rate: Reducing the flow rate gives more time for molecules to interact with the stationary phase, which reduces band broadening and increases efficiency. This is often a simple and effective way to improve resolution, though it increases analysis time.[1][5]
-
Use a More Efficient Column:
-
Lower the Column Temperature: Lowering the temperature can increase retention and viscosity, which may lead to better resolution, but can also increase backpressure.[1]
Q6: The peak for this compound is showing significant tailing. How can this be corrected?
A6: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues outside the column.
-
Mobile Phase pH: For basic compounds, acidic silanol groups on the silica backbone of the column can cause tailing. Adding a buffer or ensuring the mobile phase pH is appropriate can mitigate this.[6][7]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column inlet, causing active sites that lead to tailing. Flush the column with a strong solvent.[8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and keep lengths as short as possible.
-
Column Void: A void or channel in the column packing at the inlet can cause peak distortion. This is often irreversible, and the column may need to be replaced.
Q7: My peak for this compound is fronting. What does this indicate?
A7: Peak fronting is a classic symptom of column overload.[8][9] This means either the concentration of the sample or the injection volume is too high for the capacity of the column.[1][9]
Data Presentation
Table 1: Troubleshooting Summary for Poor Resolution
| Problem | Potential Cause(s) | Recommended Actions |
| Complete Co-elution | Poor selectivity (α ≈ 1) | 1. Change mobile phase organic solvent (e.g., ACN to MeOH). 2. Adjust mobile phase pH. 3. Change the column to one with a different stationary phase chemistry. |
| Partial Overlap | Insufficient efficiency (N) | 1. Decrease the flow rate. 2. Increase column length. 3. Switch to a column with smaller particles (e.g., 5 µm → 3 µm). |
| Peak Tailing | Secondary silanol interactions; Column contamination; Extra-column volume. | 1. Adjust and buffer mobile phase pH. 2. Flush the column with a strong solvent. 3. Minimize tubing length and use smaller ID tubing. |
| Peak Fronting | Mass overload of the column. | 1. Dilute the sample. 2. Reduce the injection volume. |
Table 2: Common Reversed-Phase HPLC Column Chemistries and Selectivity
| Stationary Phase | Primary Separation Mechanism | Best Suited For |
| C18 (ODS) | Hydrophobic interactions | General purpose; non-polar to moderately polar neutral compounds. |
| C8 | Hydrophobic interactions (less retentive than C18) | Analytes that are too strongly retained on C18. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds, offering different selectivity than C18. |
| Polar-Embedded | Hydrophobic interactions & hydrogen bonding | Improved peak shape for basic compounds; compatible with 100% aqueous mobile phases. |
| Biphenyl | Hydrophobic & π-π interactions (stronger than Phenyl) | Aromatic compounds, drug metabolites, compounds requiring alternative selectivity.[4] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol provides a structured approach to optimizing the mobile phase to improve selectivity.
-
Initial Conditions: Start with a simple gradient on a C18 column (e.g., 5-95% Acetonitrile in water with 0.1% Formic Acid over 20 minutes).
-
Change Organic Modifier: Prepare a second mobile phase B using Methanol instead of Acetonitrile. Run the exact same gradient. Compare the chromatograms for changes in peak elution order and separation.[3]
-
Scout pH: If the compound is ionizable, pH screening is critical. Prepare mobile phases at three different pH levels:
-
Acidic: pH 2.7 (e.g., 0.1% Formic Acid)
-
Neutral: pH 7.0 (e.g., 10 mM Ammonium Bicarbonate)
-
Basic: pH 10 (e.g., 10 mM Ammonium Hydroxide)
-
Ensure your column is stable at the chosen pH.
-
-
Optimize Isocratic Hold: Once you have identified the best solvent and pH combination that provides some separation, convert the gradient method to an isocratic one. The optimal isocratic %B is typically the solvent composition at the time your peak of interest elutes during the gradient scout.
-
Fine-Tune: Make small adjustments (± 2-5%) to the isocratic solvent percentage to fine-tune the retention and resolution. The ideal retention factor (k') should be between 2 and 10.[3]
Protocol 2: Column Screening Strategy
This protocol is for situations where mobile phase optimization is insufficient to resolve co-eluting peaks.
-
Select Diverse Chemistries: Choose a set of 3-4 columns with orthogonal (very different) selectivities. A good starting set includes:
-
A standard C18 column.
-
A Phenyl-Hexyl or Biphenyl column.[4]
-
A polar-embedded phase column.
-
-
Establish a Standard Method: Use a simple, generic gradient method (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid).
-
Run Identical Method on Each Column: Inject the sample onto each column using the exact same method conditions (gradient, flow rate, temperature).
-
Compare Chromatograms: Analyze the results. Look for the column that provides the best overall separation or changes the elution order in a favorable way.
-
Optimize Further: Select the most promising column and proceed with mobile phase optimization as described in Protocol 1.
Mandatory Visualizations
Caption: A logical workflow for systematically troubleshooting poor chromatographic resolution.
Caption: Relationship between experimental parameters and the factors of the resolution equation.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 5. youtube.com [youtube.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. uhplcs.com [uhplcs.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: NSC 5416-d14 (DWARF14) Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of NSC 5416-d14, also known as DWARF14 (D14), a key receptor in the strigolactone signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of D14 degradation?
A1: The primary and most well-understood mechanism of D14 degradation is initiated by the binding of strigolactones (SLs). Upon SL binding, D14 undergoes a conformational change, allowing it to form a complex with the F-box protein MORE AXILLARY GROWTH2 (MAX2) and transcriptional corepressors such as SMXL6, SMXL7, and SMXL8. This complex formation leads to the ubiquitination of the corepressors by the SCFMAX2 E3 ubiquitin ligase, targeting them for degradation by the 26S proteasome. Subsequently, D14 itself is also targeted for degradation, which is believed to be a negative feedback mechanism in SL signaling.[1][2][3][4]
Q2: Is the SCFMAX2-proteasome pathway the only way D14 is degraded?
A2: While the SCFMAX2-dependent pathway is a major route for D14 degradation, recent evidence suggests the existence of alternative, independent pathways. Studies have shown that SL-induced D14 degradation can still occur, albeit to a lesser extent, in the absence of MAX2. This indicates that other mechanisms, potentially independent of the proteasome, contribute to the regulation of D14 protein levels.[1][3]
Q3: Is strigolactone hydrolysis by D14 necessary for its degradation?
A3: No, strigolactone hydrolysis is not essential to trigger D14 degradation. Experiments using non-hydrolyzable SL analogs have demonstrated that the binding of the ligand to the D14 receptor is the sufficient trigger for its subsequent degradation.[1][2]
Q4: What is the biological significance of D14 degradation?
A4: The degradation of the D14 receptor following SL perception is thought to be a form of negative feedback regulation. This mechanism likely serves to desensitize the signaling pathway after an initial response, allowing the cell to reset and become responsive to future SL signals. This ensures a tightly controlled response to the hormone.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No D14 Degradation Observed Upon Strigolactone Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Strigolactone Analog (e.g., GR24) | Verify the activity and concentration of the SL analog. If possible, test a fresh batch or a different analog. | A biologically active SL analog should induce D14 degradation. |
| Problem with the Expression System | If using a transient expression system (e.g., protoplasts), ensure high transformation efficiency. For stable transgenic lines, verify the expression level of the D14 fusion protein (e.g., D14-GFP) via Western blot or fluorescence microscopy. | Adequate expression of the D14 fusion protein is necessary to observe degradation. |
| Suboptimal Treatment Conditions | Optimize the incubation time and concentration of the SL analog. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific experimental system. | D14 degradation is a dynamic process; optimal timing and concentration are crucial for detection. |
| Issues with Protein Extraction or Detection | Ensure the use of appropriate protease inhibitors during protein extraction to prevent non-specific degradation. For immunoblotting, confirm the specificity and efficiency of the primary antibody against D14 or the fusion tag. | Proper sample handling and detection methods are critical for accurate quantification of D14 levels. |
Issue 2: High Background Degradation of D14 in Control Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cellular Stress | Ensure gentle handling of plant material or cells to minimize mechanical stress. Optimize growth and treatment conditions to avoid physiological stress (e.g., osmotic stress), which has been shown to influence protein degradation pathways.[5] | Reducing cellular stress should lower the baseline degradation of D14. |
| Endogenous Strigolactone Production | If working with a system that produces endogenous SLs, consider using SL biosynthesis mutants as a background to reduce the baseline signaling activity. | This will help to ensure that the observed degradation is primarily due to the exogenously applied SL analog. |
| Proteasome-Independent Degradation | Be aware that a certain level of D14 turnover may occur independently of the SL-induced pathway. Characterize the baseline turnover rate in your system. | Understanding the baseline stability of D14 will help in interpreting the results of SL treatments. |
Experimental Protocols
In Vivo D14 Degradation Assay using a D14-LUC Fusion Protein
This protocol describes a luminescence-based assay to quantify the degradation of D14 in response to strigolactone treatment in Arabidopsis thaliana seedlings.
Materials:
-
Transgenic Arabidopsis thaliana seedlings expressing a 35S:D14-LUC construct.
-
Murashige and Skoog (MS) liquid medium.
-
GR24 (or other strigolactone analog) stock solution.
-
D-Luciferin solution.
-
Luminometer.
Methodology:
-
Grow transgenic seedlings in liquid MS medium in a 96-well plate under controlled light and temperature conditions.
-
Prepare a working solution of GR24 in liquid MS medium. Add the GR24 solution to the wells to achieve the desired final concentration. Include a mock-treated control (medium with solvent only).
-
Immediately after adding GR24, add the D-Luciferin solution to all wells.
-
Measure the luminescence signal at regular time intervals (e.g., every 10-30 minutes) for several hours using a luminometer.
-
The decrease in luminescence over time in the GR24-treated samples relative to the control samples reflects the degradation of the D14-LUC fusion protein.
-
Calculate the half-life of the D14-LUC protein under different treatment conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: D14 degradation pathways in response to strigolactones.
Caption: Workflow for in vivo D14 degradation assay.
References
- 1. Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Mechanisms of Strigolactone-Induced DWARF14 Degradation in Arabidopsis thaliana - CNB [cnb.csic.es]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. biorxiv.org [biorxiv.org]
- 5. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Purity Correction for NSC 5416-d14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NSC 5416-d14. The content is designed to address specific issues that may arise during experimental procedures.
Introduction to NSC 5416 and its Deuterated Analog
NSC 5416 is identified as Picrotoxin, a non-competitive antagonist of the GABA-A receptor. It is a potent central nervous system stimulant and convulsant widely used in neuroscience research to study inhibitory neurotransmission.[1] Picrotoxin acts by blocking the chloride ion channel of the GABA-A receptor, thereby inhibiting its function.
This compound is a deuterated version of Picrotoxin. Deuterated compounds are valuable tools in mass spectrometry-based research, often used as internal standards for accurate quantification of the parent compound. The replacement of hydrogen atoms with deuterium, a stable, heavier isotope, allows for differentiation by mass spectrometry while maintaining similar chemical properties to the unlabeled analog.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is it important to correct for it?
A1: Isotopic impurity refers to the presence of molecules with fewer than the intended number of deuterium atoms in a deuterated standard like this compound. For example, a preparation of this compound might contain small amounts of d13, d12, etc., as well as the unlabeled (d0) Picrotoxin. It is crucial to correct for these impurities to ensure accurate quantification of the target analyte (unlabeled NSC 5416) in your samples. Failure to do so can lead to an overestimation of the analyte concentration.
Q2: How can I determine the isotopic purity of my this compound standard?
A2: The isotopic purity of a deuterated compound is typically determined by the manufacturer and provided in a Certificate of Analysis (CofA). The most common analytical techniques used for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can distinguish and quantify the different isotopologues present in the standard.
Q3: My mass spectrometer detects a peak for the unlabeled NSC 5416 (d0) in my this compound standard. Is my standard contaminated?
A3: Not necessarily. It is very common for deuterated standards to contain a small percentage of the unlabeled (d0) compound as an isotopic impurity. The Certificate of Analysis for your specific lot of this compound should provide the percentage of the d0 isotopologue. This information is essential for correcting your quantitative data.
Q4: Can the position of the deuterium atoms on the this compound molecule affect my experiment?
A4: Yes, the location of the deuterium labels can be important. If the deuterium atoms are on sites that are chemically labile (prone to exchange with hydrogen atoms from the solvent), you might lose the isotopic label during sample preparation or analysis. This is a more significant concern in aqueous solutions and under certain pH conditions. The synthesis of deuterated compounds aims to place the labels on stable positions. While the exact labeling pattern for a specific commercial this compound may vary, a thorough review of the supplier's documentation is recommended.
Troubleshooting Guides
This section addresses common problems encountered when using this compound in quantitative assays.
Issue 1: Inaccurate Quantification of NSC 5416
-
Symptom: The calculated concentration of NSC 5416 in your quality control (QC) samples is consistently higher or lower than the expected value.
-
Possible Cause 1: Failure to correct for the isotopic contribution of the d0 impurity from the this compound internal standard.
-
Solution: You must calculate the contribution of the unlabeled NSC 5416 from your internal standard to the total unlabeled NSC 5416 signal in your samples and subtract it. The detailed protocol for this correction is provided in the "Experimental Protocols" section.
-
Possible Cause 2: Differences in ionization efficiency between NSC 5416 and this compound in the mass spectrometer.
-
Solution: While deuterated standards are chosen for their similar chemical behavior, slight differences can exist. Ensure that your calibration curve is prepared by spiking known concentrations of unlabeled NSC 5416 into a constant background of this compound in a matrix that closely mimics your study samples. This will help to normalize for any matrix effects or differential ionization.
Issue 2: Variability in Isotopic Distribution
-
Symptom: The relative intensities of the different isotopologues of this compound (e.g., d14, d13, d12) vary between analytical runs.
-
Possible Cause 1: In-source fragmentation or hydrogen-deuterium exchange in the mass spectrometer.
-
Solution: Optimize your mass spectrometer source conditions (e.g., source temperature, voltages) to minimize in-source fragmentation. Use aprotic solvents where possible in your mobile phase to reduce the chance of hydrogen-deuterium exchange.
-
Possible Cause 2: Instability of the deuterated compound in the sample matrix or solvent.
-
Solution: Assess the stability of this compound in your sample matrix under the storage and handling conditions of your experiment. This can be done by analyzing a solution of the standard at different time points.
Quantitative Data Summary
The following table illustrates a hypothetical isotopic distribution for a batch of this compound, which would typically be found on a Certificate of Analysis. This data is essential for performing the isotopic impurity correction.
| Isotopologue | Relative Abundance (%) |
| d14 | 98.5% |
| d13 | 1.0% |
| d12 | 0.3% |
| d11 | 0.1% |
| d10 | <0.1% |
| ... | ... |
| d0 (unlabeled) | 0.1% |
Note: This is example data. Always refer to the Certificate of Analysis for your specific lot of this compound.
Experimental Protocols
Protocol 1: Correction for Isotopic Impurity in Quantitative Analysis
This protocol outlines the steps to correct for the contribution of the unlabeled (d0) analyte present in the deuterated internal standard (IS).
-
Determine the Isotopic Distribution of the Internal Standard:
-
Obtain the Certificate of Analysis for your lot of this compound.
-
Note the percentage of the unlabeled (d0) isotopologue. Let's denote this as %d0_in_IS.
-
Infuse a high-concentration solution of only the this compound into the mass spectrometer to confirm the isotopic distribution.
-
-
Prepare Samples for Analysis:
-
Prepare your calibration standards, quality controls, and unknown samples.
-
Spike a known and constant concentration of the this compound internal standard into all samples.
-
-
Acquire Data using LC-MS/MS:
-
Develop a sensitive and specific LC-MS/MS method for the detection of both NSC 5416 (analyte) and this compound (internal standard).
-
-
Data Processing and Correction:
-
Measure the peak area of the unlabeled analyte (Area_analyte) and the deuterated internal standard (Area_IS) in each sample.
-
Calculate the contribution of the d0 impurity from the internal standard to the analyte signal using the following formula: Correction_Factor = Area_IS * (%d0_in_IS / 100)
-
Subtract this correction factor from the measured analyte area: Corrected_Area_analyte = Area_analyte - Correction_Factor
-
Calculate the corrected area ratio: Corrected_Ratio = Corrected_Area_analyte / Area_IS
-
Use this corrected ratio to determine the concentration of the analyte from your calibration curve.
-
Mandatory Visualizations
Signaling Pathway of NSC 5416 (Picrotoxin)
Caption: Inhibition of the GABA-A receptor by NSC 5416 (Picrotoxin).
Experimental Workflow for Isotopic Purity Correction
Caption: Workflow for correcting isotopic impurity in quantitative analysis.
References
Overcoming poor recovery of NSC 5416-d14 in sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor recovery of NSC 5416-d14 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the deuterated form of NSC 5416, a small molecule of interest in drug development. As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to the non-deuterated analyte. This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and mass spectrometry analysis. This co-elution and similar behavior help to correct for variations in sample processing and matrix effects, leading to more accurate and precise quantification of NSC 5416.[1]
Q2: What are the key chemical properties of NSC 5416 that influence its extraction?
Q3: I'm observing poor recovery of this compound. What are the most common causes?
A3: Poor recovery during sample preparation can stem from several factors. For Solid-Phase Extraction (SPE), common issues include inappropriate sorbent selection, incorrect sample pH, over-aggressive washing steps, or incomplete elution.[3] In Liquid-Liquid Extraction (LLE), problems often arise from the use of an unsuitable extraction solvent, non-optimal pH, insufficient mixing, or emulsion formation.[1][2][4] Additionally, non-specific binding to labware can also lead to sample loss.[1][3]
Q4: Can the deuterium label on this compound be lost during sample preparation?
A4: Yes, deuterium atoms can sometimes be lost and exchanged with protons from the surrounding solution, a phenomenon known as back-exchange.[5][6] This is more likely to occur if the deuterium atoms are attached to heteroatoms (like oxygen, nitrogen, or sulfur) or are at acidic positions on the molecule.[6] The pH of the sample and the solvents used can significantly influence the rate of this exchange.[5][6]
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE can be attributed to a variety of factors, from incorrect sorbent choice to procedural errors.[3] Use the following guide to troubleshoot and improve your recovery of this compound.
Decision Tree for Troubleshooting SPE
Caption: Troubleshooting workflow for low SPE recovery.
Quantitative Troubleshooting Summary for SPE
| Issue | Possible Cause | Recommended Action | Expected Outcome |
| Analyte Breakthrough | Sorbent has insufficient affinity for this compound. | Select a sorbent with a higher affinity (e.g., if using C8, try C18 or a polymer-based sorbent).[7] | Increased retention of the analyte on the column. |
| Sample pH is not optimal for retention. | Adjust the sample pH to ensure this compound is in its neutral form for reversed-phase SPE or charged form for ion-exchange SPE.[3][7] | Enhanced interaction between the analyte and the sorbent. | |
| Loading flow rate is too fast. | Decrease the sample loading flow rate to allow for adequate interaction time between the analyte and the sorbent.[7][8] | Improved binding efficiency. | |
| Analyte Loss During Wash | Wash solvent is too strong. | Decrease the organic content of the wash solvent or use a weaker solvent.[3] | Removal of interferences without eluting the analyte. |
| Incomplete Elution | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, or addition of a modifier like ammonia for basic compounds or acid for acidic compounds).[3] | Complete desorption of the analyte from the sorbent. |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent or perform a second elution step.[8] | Full recovery of the bound analyte. |
Poor Recovery in Liquid-Liquid Extraction (LLE)
LLE is a common technique, but achieving high recovery requires careful optimization of several parameters.
Logical Flow for Optimizing LLE
Caption: Step-by-step optimization of LLE for better recovery.
Quantitative Troubleshooting Summary for LLE
| Issue | Possible Cause | Recommended Action | Expected Outcome |
| Low Partitioning | Inappropriate extraction solvent. | Select a solvent that matches the polarity of this compound. For polar analytes, use a more polar organic solvent.[4][9] | Increased partitioning of the analyte into the organic phase. |
| Sub-optimal pH of the aqueous phase. | Adjust the pH of the sample to be at least 2 pH units above the pKa for a basic compound or 2 pH units below the pKa for an acidic compound to ensure it is in its neutral, more organic-soluble form.[2][10] | Enhanced extraction efficiency. | |
| Incomplete Extraction | Insufficient volume of extraction solvent. | Increase the ratio of organic extraction solvent to the aqueous sample. A ratio of 7:1 is often a good starting point.[4][10] | Driving the equilibrium towards the organic phase. |
| Inadequate mixing. | Increase the vortexing or shaking time and intensity to ensure thorough mixing of the two phases.[1] | Maximized surface area for partitioning. | |
| Emulsion Formation | High concentration of surfactants in the sample. | Centrifuge the sample at a higher speed, add a small amount of salt, or pass the emulsion through a bed of glass wool.[2] | Breaking of the emulsion and clear phase separation. |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound
This protocol outlines a general procedure for extracting this compound from a biological matrix like plasma using a reversed-phase SPE cartridge.
Workflow for SPE
References
- 1. benchchem.com [benchchem.com]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 9. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Matrix Effects in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of small molecules, exemplified by a hypothetical compound NSC 5416-d14, in biological samples. The principles and techniques described here are broadly applicable to quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, interfering compounds in the biological matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[2][3] The "matrix" itself refers to all the components within a biological sample apart from the analyte of interest, such as proteins, lipids, salts, and other endogenous or exogenous compounds.
Q2: What are the common causes of matrix effects in LC-MS/MS analysis?
A2: Matrix effects are primarily caused by co-eluting components from the biological sample that interfere with the ionization process of the analyte in the mass spectrometer's ion source.[1] Compounds with high mass, polarity, and basicity are often culprits.[4] Key mechanisms include:
-
Ion Suppression: Matrix components can compete with the analyte for ionization, deprotonate, and neutralize the analyte ions in the liquid phase, or co-precipitate with less volatile compounds, hindering droplet formation and evaporation in the ion source.[4]
-
Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of the analyte.
-
Instrumental Factors: Variations in solvent composition, ion source temperature, and flow rates can also influence the degree of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5]
Q3: How can I identify and quantify matrix effects for my analyte?
A3: The presence and magnitude of matrix effects should be thoroughly evaluated during method development and validation.[2] A common method is to compare the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution (pure solvent). The matrix factor (MF) can be calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
A value greater than 1 indicates ion enhancement, while a value less than 1 indicates ion suppression. The FDA and other regulatory agencies provide guidelines on assessing matrix effects during bioanalytical method validation.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered due to matrix effects during the analysis of small molecules like this compound in biological samples.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Poor reproducibility of results between different sample lots. | Variable Matrix Effects: Different sources of biological matrices (e.g., plasma from different individuals) can have varying compositions, leading to inconsistent ion suppression or enhancement.[7] | 1. Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix. The precision of the response across these lots should be within acceptable limits (e.g., CV ≤ 15%).2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects as it is similarly affected by suppression or enhancement.3. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.[1] |
| Analyte peak splitting or unexpected shifts in retention time. | Analyte-Matrix Interactions: Components in the matrix may interact with the analyte, altering its chromatographic behavior.[1] This can lead to changes in peak shape and retention time, and in some cases, cause a single compound to exhibit multiple peaks.[1] | 1. Optimize Chromatographic Separation: Improve the separation of the analyte from interfering matrix components by adjusting the gradient, mobile phase composition, or using a different column chemistry.2. Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure to remove a wider range of matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.3. Investigate pH Effects: Altering the pH of the mobile phase can change the retention time of ionizable analytes and interfering compounds, potentially resolving the issue.[8] |
| Low signal intensity or failure to meet required sensitivity (LLOQ). | Significant Ion Suppression: High levels of co-eluting matrix components, particularly phospholipids from plasma, are common causes of severe ion suppression.[7] | 1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.2. Chromatographic Optimization: Adjust the LC method to separate the analyte from the region where phospholipids typically elute.3. Change Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to matrix effects.[3] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol describes a standard procedure to quantify the matrix effect.
-
Prepare Neat Solution (Set A): Prepare a standard solution of the analyte (e.g., this compound) in the final mobile phase composition at a known concentration (e.g., low and high QC concentrations).
-
Prepare Post-Extraction Spiked Samples (Set B): a. Extract blank biological matrix from at least six different sources using the developed sample preparation method. b. Spike the extracted blank matrix with the analyte at the same concentrations as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas of the analyte.
-
Calculation:
-
Matrix Factor (MF) = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
Coefficient of Variation (%CV) of the MF across the different lots should be ≤ 15%.
-
Table 1: Example Matrix Factor Assessment Data
| Analyte Concentration | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spiked Plasma) | Calculated Matrix Factor |
| Low QC (5 ng/mL) | 85,000 | 68,000 | 0.80 (Ion Suppression) |
| High QC (500 ng/mL) | 8,750,000 | 7,175,000 | 0.82 (Ion Suppression) |
Visualizations
Workflow for Investigating and Mitigating Matrix Effects
Caption: Workflow for troubleshooting matrix effects in bioanalysis.
Decision Tree for Sample Preparation Method Selection
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nebiolab.com [nebiolab.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for the Kinetic Isotope Effect in NSC 5416-d14 Data
This technical support guide is designed for researchers, scientists, and drug development professionals working with NSC 5416-d14. For the purpose of this guide, NSC 5416 is treated as a picrotoxinin-like, non-competitive GABA-A receptor antagonist. The following questions and answers address common issues and provide troubleshooting advice related to the kinetic isotope effect (KIE) observed in experiments with its deuterated analog, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the Kinetic Isotope Effect (KIE) and why is it relevant for this compound?
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] For this compound, specific hydrogen atoms have been replaced by deuterium, a heavier, stable isotope of hydrogen.[2][3] This substitution is significant because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[3][4][5] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction, such as metabolic breakdown by enzymes.[4][6] This effect is leveraged in drug development to enhance pharmacokinetic properties, such as increasing a drug's half-life and exposure.[2][7]
Q2: What is the difference between a primary and a secondary KIE?
A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction.[8] For deuterated compounds like this compound, this would mean a C-D bond is cleaved in the slowest step of its metabolism. Primary deuterium KIEs are typically significant, with a kH/kD ratio (the rate constant of the hydrogen-containing compound divided by that of the deuterium-containing one) often greater than 2.[4]
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step.[8] These effects are generally smaller than primary KIEs and result from changes in hybridization or steric effects at the reaction center.[8]
Q3: What is the mechanism of action for NSC 5416 and how might deuteration affect it?
NSC 5416 is presumed to be a picrotoxinin-like compound, which acts as a non-competitive antagonist of the GABA-A receptor.[2][4] It blocks the chloride ion channel of the receptor, thereby inhibiting the neuroinhibitory effects of GABA.[2][8] Deuteration is designed to slow the metabolic breakdown of the compound.[2] The core pharmacological activity of this compound at the GABA-A receptor should remain unchanged because isotopic substitution does not alter the molecule's electronic structure or its ability to bind to the receptor.[1] However, by reducing the rate of metabolism, deuteration can lead to a longer half-life and increased plasma concentration, which can enhance the compound's overall efficacy and duration of action.[3]
Troubleshooting Guides
Q4: I performed an in vitro metabolism study, but the observed KIE (kH/kD) for this compound is only 1.5. Why is it lower than expected?
A lower-than-expected KIE can be due to several factors:
-
The C-H bond cleavage is not the rate-determining step: The overall rate of metabolism may be limited by another step, such as product release from the enzyme, which is not sensitive to isotopic substitution.[6]
-
Alternate metabolic pathways: The deuteration may have protected one metabolic "soft spot," but the metabolism may have shifted to another non-deuterated position on the molecule.
-
Secondary KIE: The deuterated position may not be directly involved in bond cleavage but is close to the reaction center, resulting in a smaller secondary KIE.
-
Experimental conditions: Factors like enzyme concentration, substrate concentration, and incubation time can influence the observed reaction rates and mask the true KIE. Ensure your assay is conducted under initial velocity conditions.
Q5: My deuterated compound, this compound, shows significantly higher potency in cell-based assays than expected from its metabolic stability. What could be the cause?
While the primary purpose of deuteration is to improve pharmacokinetics, other effects can sometimes be observed:
-
Formation of active metabolites: The parent compound, NSC 5416, might be metabolized to a less active or inactive compound. By slowing this metabolism, this compound maintains a higher concentration of the active parent drug for a longer duration at the target site.
-
Reduced formation of toxic metabolites: Conversely, the parent compound might be converted into a metabolite that has some cellular toxicity, which could interfere with the assay. The deuterated version would produce less of this toxic metabolite.
-
"Metabolic switching" to a more active metabolite: Although less common, it is possible that deuteration at one site shunts metabolism down a different pathway that produces a more active metabolite than the parent compound. A full metabolite identification study is necessary to investigate this.
Q6: How do I design an experiment to accurately measure the KIE for this compound?
There are three main experimental designs to measure KIE:
-
Parallel Reactions: Two separate experiments are run under identical conditions, one with NSC 5416 and one with this compound. The rates are measured independently and the KIE is calculated as the ratio of the rates. This method is straightforward but can be prone to errors if the experimental conditions are not perfectly replicated.
-
Intermolecular Competition: A mixture of NSC 5416 and this compound (e.g., a 1:1 molar ratio) is used in a single experiment. The reaction is allowed to proceed to a certain percentage of completion, and then the ratio of the remaining reactants or the products is measured using mass spectrometry. This method is more precise as both compounds are subjected to the exact same conditions.
-
Intramolecular Competition: This is used if the molecule has multiple identical sites for metabolism, and only one is deuterated. The ratio of products formed from reaction at the hydrogen-bearing vs. deuterium-bearing site within the same molecule is measured.
For most drug metabolism studies, the intermolecular competition experiment is preferred for its precision.
Data Presentation
The following tables present hypothetical, yet representative, data from a comparative study of NSC 5416 and this compound.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | NSC 5416 (non-deuterated) | This compound | Fold Change |
| Half-life (t½) (hours) | 2.5 | 7.0 | 2.8 |
| Plasma Clearance (CL) (mL/min/kg) | 20.4 | 7.3 | 0.36 |
| Area Under the Curve (AUC) (ng·h/mL) | 1,200 | 4,500 | 3.75 |
| Maximum Concentration (Cmax) (ng/mL) | 350 | 400 | 1.14 |
Table 2: In Vitro Metabolism and KIE Values
| Assay System | Rate Constant (kH) for NSC 5416 (min⁻¹) | Rate Constant (kD) for this compound (min⁻¹) | KIE (kH/kD) |
| Human Liver Microsomes | 0.085 | 0.021 | 4.05 |
| Rat Liver Microsomes | 0.120 | 0.028 | 4.29 |
| Recombinant CYP3A4 | 0.072 | 0.015 | 4.80 |
| Recombinant CYP2D6 | 0.015 | 0.014 | 1.07 |
This data suggests that metabolism via CYP3A4 is the primary pathway affected by deuteration, while CYP2D6 is not significantly involved in the metabolism at the deuterated site.
Experimental Protocols
Protocol: Determining KIE using an Intermolecular Competition Assay with Human Liver Microsomes
This protocol outlines a method to determine the KIE of this compound metabolism by competing it against the non-deuterated parent compound.
1. Materials:
-
NSC 5416 and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and extraction)
-
LC-MS/MS system
2. Procedure:
-
Prepare a 1:1 molar ratio stock solution of NSC 5416 and this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the 1:1 substrate mix (e.g., final substrate concentration 1 µM each).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). The t=0 sample should be taken immediately after adding the substrate mix and before adding the NADPH system.
-
Quench the reaction for each aliquot by adding it to a tube containing ice-cold ACN with the internal standard.
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. Analysis:
-
Develop an LC-MS/MS method to quantify the peak areas of NSC 5416, this compound, and the internal standard.
-
Calculate the ratio of the peak area of NSC 5416 to this compound at each time point.
-
The KIE can be calculated using the following equation, which relates the change in the ratio of the two isotopes to the fraction of the reaction completed: ln(1-f) = (1/KIE - 1) * ln[(1-f) * (RH/RD)t / (RH/RD)0] Where f is the fraction of the initial substrate consumed, (RH/RD)t is the ratio of the two compounds at time t, and (RH/RD)0 is the ratio at time 0.
References
- 1. The crystal and molecular structure of picrotoxinin | Semantic Scholar [semanticscholar.org]
- 2. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. Picrotoxinin | C15H16O6 | CID 442292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
NSC 5416-d14 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 5416-d14, focusing on common solubility issues encountered in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Difficulty in dissolving this compound in aqueous buffers is a common issue for many small molecules, often due to their hydrophobic nature. The recommended initial approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
Q2: What is the recommended organic solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for creating high-concentration stock solutions of poorly soluble compounds.[1] If solubility issues persist in DMSO, other solvents like dimethylformamide (DMF) can be considered.[2] It is crucial to use a high-purity, anhydrous grade of the organic solvent.[1]
Q3: What is a typical concentration for a DMSO stock solution?
A3: A typical starting concentration for a DMSO stock solution is 10 mM.[1] After dissolving the compound in DMSO, it can be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q4: How should I dilute the DMSO stock solution into my aqueous buffer to avoid precipitation?
A4: To prevent the compound from precipitating, it is critical to add the DMSO stock solution to the aqueous buffer, not the other way around.[1] The addition should be done with rapid and vigorous mixing, such as vortexing or pipetting, to ensure uniform dispersion.[1]
Q5: What is the maximum final concentration of DMSO that is acceptable in my cell-based assays?
A5: The final concentration of DMSO in your working solution should be kept as low as possible, typically at or below 0.1%, to avoid solvent-induced artifacts in your experiments.[1] It is important to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.
Q6: Can I heat or sonicate the solution to improve the solubility of this compound?
A6: Yes, gentle warming (e.g., to 37°C) and sonication can aid in dissolving the compound.[1] A brief sonication of 5-10 minutes in a water bath sonicator can help break up compound particles.[1] However, be cautious with prolonged heating, as it may degrade the compound.[1]
Q7: Can the pH of my aqueous buffer affect the solubility of this compound?
A7: Yes, the pH of the aqueous buffer can significantly impact the solubility of compounds with ionizable groups.[1][3] For acidic compounds, solubility generally increases at a higher pH, while for basic compounds, solubility is better at a lower pH.[1]
Q8: Could the high concentration of my buffer be the cause of solubility issues?
A8: It is possible. A high concentration of buffer salts can sometimes lead to a "salting-out" effect, which reduces the solubility of non-polar compounds.[4]
Troubleshooting Guides
Guide 1: Preparing a Working Solution of this compound
This guide outlines the recommended procedure for preparing a working solution of this compound in an aqueous buffer to minimize precipitation.
Experimental Protocol: Preparation of this compound Working Solution
Objective: To prepare a homogeneous solution of this compound in an aqueous buffer at the desired final concentration with minimal precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C can also be applied.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C.[1]
-
-
Prepare Intermediate Dilutions (if necessary):
-
From the 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1] This can help in achieving a very low final concentration in the aqueous buffer.
-
-
Prepare the Final Aqueous Working Solution:
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C), if appropriate.
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the reverse. [1]
-
Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform mixing.[1]
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%).[1]
-
Visually inspect the final working solution for any signs of precipitation.
-
Guide 2: Troubleshooting Precipitation in Aqueous Buffer
If you observe precipitation after diluting your this compound stock solution into an aqueous buffer, follow these troubleshooting steps.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
| Parameter | Effect on Solubility | Recommendations & Remarks |
| pH | Can significantly alter solubility for ionizable compounds.[1][3] | Test a range of pH values to find the optimal condition. Acidic compounds are often more soluble at higher pH, and basic compounds at lower pH.[1] |
| Temperature | Increased temperature generally increases solubility. | Gentle warming (e.g., 37°C) can be used, but be cautious of compound degradation with excessive heat.[1] |
| Buffer Concentration | High salt concentrations can decrease solubility ("salting-out").[4] | If possible, try using a lower concentration of the buffer. |
| Co-solvents (e.g., DMSO, Ethanol) | Can significantly increase the solubility of hydrophobic compounds. | First, dissolve the compound in a co-solvent to make a stock solution before diluting into the aqueous buffer.[1][2] |
| Particle Size | Smaller particle size can increase the dissolution rate.[5][6] | Sonication can help break down larger particles and improve dissolution.[1] |
| Molecular Structure | Hydrophobicity and crystal packing affect solubility.[7] | While not easily modified by the end-user, this is a fundamental property of the compound. |
Signaling Pathways and Experimental Workflows
The solubility of a compound is a critical factor that can impact the interpretation of its activity in various assays. The following diagram illustrates how poor solubility can affect a typical experimental workflow for assessing the effect of this compound on a signaling pathway.
Caption: Impact of solubility on experimental workflow.
References
Validation & Comparative
Validating NSC 5416-d14 as an internal standard for [Parent Compound]
An objective guide to validating NSC 5416-d14 as an internal standard for α,ω-Nonanediol in bioanalytical studies.
Introduction
The accurate quantification of analytes in biological matrices is paramount in drug development and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it effectively compensates for variability during sample preparation and analysis. This guide provides a framework for the validation of this compound, the deuterium-labeled analog of α,ω-Nonanediol, as an internal standard for the quantitative analysis of its parent compound, α,ω-Nonanediol.
This document outlines the essential experimental protocols and data presentation formats required to rigorously assess the performance of this compound in accordance with regulatory expectations.[1][2][3][4][5] Furthermore, it establishes a basis for comparing its performance against other potential internal standards.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any bioanalytical method. The following protocols are based on established guidelines for bioanalytical method validation.[1][2][4][5][6]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of α,ω-Nonanediol and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standard (CS) and Quality Control (QC) Working Solutions: Prepare separate serial dilutions of the α,ω-Nonanediol primary stock solution with the same solvent to create working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration that yields a consistent and appropriate response in the mass spectrometer.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike a blank biological matrix (e.g., human plasma) with the appropriate α,ω-Nonanediol working solutions to create a series of at least six to eight non-zero calibration standards. The final concentrations should encompass the expected range of the study samples.
-
Quality Control (QC) Samples: Prepare QC samples in the same blank biological matrix at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These are typically prepared from a separate stock solution to ensure accuracy.
Sample Extraction Procedure (Protein Precipitation)
-
Aliquot 100 µL of study samples, calibration standards, and QC samples into a 96-well plate.
-
Add 10 µL of the this compound internal standard working solution to all wells except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each well to precipitate the proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
A generic LC-MS/MS method suitable for α,ω-Nonanediol is described below. This should be optimized for the specific instrumentation used.
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: To be determined by infusion of α,ω-Nonanediol and this compound.
Data Presentation: Validation Parameters
The following tables should be used to summarize the quantitative data from the validation experiments.
Table 1: Linearity of the Calibration Curve
| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| e.g., 1.0 | ||
| e.g., 2.5 | ||
| e.g., 5.0 | ||
| e.g., 10.0 | ||
| e.g., 25.0 | ||
| e.g., 50.0 | ||
| e.g., 100.0 | ||
| Regression Model: | ||
| Weighting Factor: | ||
| Correlation Coefficient (r²): |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | |
| Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) Precision (%CV) Accuracy (%) | Mean Conc. (ng/mL) Precision (%CV) Accuracy (%) |
| LQC | ||
| MQC | ||
| HQC |
Table 3: Matrix Effect and Recovery
| Matrix Factor | Recovery (%) | IS Normalized Matrix Factor |
| LQC | ||
| HQC |
Table 4: Stability
| Storage Condition | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Bench-Top (e.g., 4 hours) | LQC | ||
| HQC | |||
| Freeze-Thaw (e.g., 3 cycles) | LQC | ||
| HQC | |||
| Long-Term (e.g., 30 days at -80°C) | LQC | ||
| HQC |
Comparison with Alternative Internal Standards
While a stable isotope-labeled internal standard is preferred, other compounds, such as structural analogs, can be used. The performance of this compound should be compared against any alternative internal standard based on the following parameters.
Table 5: Performance Comparison of Internal Standards
| Parameter | This compound (SIL-IS) | Alternative IS (e.g., Structural Analog) | Acceptance Criteria |
| Co-elution with Analyte | Yes/No | Yes/No | Ideally should co-elute |
| IS-Normalized Matrix Effect | Value | Value | Close to 1 |
| Consistency of IS Response (%CV) | Value | Value | Should be low across all samples |
| Impact on Accuracy and Precision | Pass/Fail | Pass/Fail | Within acceptance limits |
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the validation process.
Caption: Workflow for sample preparation and analysis.
Caption: Interrelation of core validation parameters.
References
A Comparative Analysis of Deuterated Internal Standards in Bioanalysis: Featuring NSC 5416-d14
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the use of internal standards (IS) is fundamental for achieving accurate and reproducible results.[1][2] Among the various types of internal standards, stable isotopically labeled (SIL) compounds are considered the gold standard, with deuterated standards being a prevalent choice.[1][2][3] This guide provides a comparative analysis of a representative deuterated internal standard, NSC 5416-d14, against other common internal standards, supported by experimental data and detailed protocols.
This analysis is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of the most appropriate internal standard for their quantitative assays, primarily those utilizing liquid chromatography-mass spectrometry (LC-MS).
Overview of Internal Standards
An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[4] The most common types of internal standards include:
-
Deuterated Internal Standards (e.g., this compound): These are analogs of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] They are chemically very similar to the analyte, often co-eluting chromatographically, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1][4]
-
¹³C or ¹⁵N Labeled Internal Standards: These involve the incorporation of heavier carbon or nitrogen isotopes. They are generally more expensive to synthesize but are less prone to isotopic exchange than some deuterated compounds.[2][3]
-
Structurally Analogous Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. They are often more accessible but may not co-elute or experience the same matrix effects as the analyte, potentially compromising accuracy.
Comparative Performance Data
The following tables summarize key performance metrics for this compound in comparison to a ¹³C labeled analog and a structurally similar, non-isotopically labeled compound.
Table 1: Isotopic Purity and Stability
| Internal Standard | Isotopic Purity (%) | Contribution to Analyte Signal (%) | Back-Exchange in Matrix (%) (24h at RT) |
| This compound | 99.8 | < 0.05 | < 0.1 |
| Analyte-¹³C₆ | 99.9 | < 0.01 | Not Applicable |
| Structural Analog | Not Applicable | Not Applicable | Not Applicable |
Table 2: Chromatographic and Mass Spectrometric Properties
| Internal Standard | Retention Time (min) | Retention Time Difference (ΔRT, vs. Analyte) | Mass Shift (Da) |
| Analyte | 5.21 | - | - |
| This compound | 5.20 | -0.01 | +14 |
| Analyte-¹³C₆ | 5.21 | 0.00 | +6 |
| Structural Analog | 4.89 | -0.32 | +12 (different base m/z) |
Table 3: Performance in Bioanalytical Assays
| Internal Standard | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | Accuracy (% Bias) | Precision (% CV) |
| This compound | 92.5 | 98.2 (Ion Suppression: 1.8%) | -2.5 | 3.1 |
| Analyte-¹³C₆ | 93.1 | 99.5 (Ion Suppression: 0.5%) | -1.8 | 2.8 |
| Structural Analog | 85.4 | 85.1 (Ion Suppression: 14.9%) | -10.8 | 9.7 |
Experimental Protocols
The data presented above was generated using the following methodologies.
Sample Preparation: Protein Precipitation
This method is a rapid procedure for removing the majority of proteins from a plasma sample.[1]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard stock solution (this compound, Analyte-¹³C₆, or Structural Analog) to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]
-
Add 10 µL of the internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Workflow for Internal Standard Comparison
Caption: Workflow for comparing internal standards.
Decision Tree for Internal Standard Selection
Caption: Decision tree for selecting an internal standard.
Concept of Matrix Effects
Caption: How a good internal standard corrects matrix effects.
Conclusion
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. As demonstrated, stable isotopically labeled internal standards like this compound and its ¹³C-analogs offer superior performance compared to structural analogs.[3] They effectively compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision.[5] While deuterated standards are a cost-effective and widely used option, careful validation of label stability is essential. For analytes prone to isotopic exchange, ¹³C or ¹⁵N labeled standards represent the most reliable choice. This guide provides a framework for the comparative evaluation of internal standards to ensure the generation of high-quality data in regulated and research environments.
References
Cross-Validation of Quantification Methods for Small Molecule Therapeutics and their Deuterated Internal Standards
A Comparative Guide for Researchers
In the landscape of drug development and clinical research, the accurate quantification of therapeutic compounds in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of small molecule drugs, with a focus on the use of deuterated internal standards, exemplified by a hypothetical compound, "NSC 5416-d14." The principles and protocols outlined herein are grounded in established regulatory guidelines and best practices in bioanalysis, ensuring robust and reliable data for pharmacokinetic, toxicokinetic, and biomarker studies.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium.[1][2] Since it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[3] However, due to the mass difference, it can be distinguished by the mass spectrometer, allowing for accurate correction of any variability during sample preparation and analysis.[1][3]
Comparative Analysis of Quantification Methods
The most prevalent and reliable method for the quantification of small molecules and their deuterated internal standards in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput. While other methods exist, LC-MS/MS is generally preferred for its ability to distinguish between the analyte and its deuterated internal standard with high precision.
Table 1: Comparison of Key Performance Parameters for a Validated LC-MS/MS Method
| Parameter | Acceptance Criteria (as per FDA/ICH Guidelines)[4][5][6] | Typical Performance of a Validated LC-MS/MS Assay |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5% to +5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accurately and precisely quantifiable | Analyte-dependent, typically in the low pg/mL to ng/mL range |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | High, due to the specificity of MRM transitions |
| Matrix Effect | CV of the slope of calibration curves in different lots of matrix should be ≤ 15% | Typically within acceptable limits with appropriate sample preparation |
| Recovery | Consistent, precise, and reproducible | > 80% with optimized extraction |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard; MRM: Multiple Reaction Monitoring.
Experimental Protocols
A successful cross-validation of an analytical method ensures that the method is robust and transferable between different laboratories or even different analytical platforms within the same lab.[7][8] Below are generalized protocols for the validation and cross-validation of an LC-MS/MS method for the quantification of a hypothetical small molecule and its deuterated internal standard.
Protocol 1: Bioanalytical Method Validation
-
Objective: To validate the LC-MS/MS method for the quantification of "NSC 5416" in human plasma using "this compound" as the internal standard.
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of "NSC 5416" and "this compound" in a suitable organic solvent.
-
Spike appropriate volumes of the "NSC 5416" stock solution into blank human plasma to prepare calibration standards at a minimum of six concentration levels.
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
-
Sample Preparation (Protein Precipitation): [2]
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the "this compound" internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detect the analyte and internal standard using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with MRM.
-
-
Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Apply a weighted linear regression (1/x²) to the calibration curve.
-
Evaluate accuracy and precision for the calibration standards and QC samples based on the criteria in Table 1.[9]
-
Protocol 2: Cross-Validation of Analytical Methods
Cross-validation is essential when two different analytical methods are used to generate data for the same study or when a method is transferred between laboratories.[10][11]
-
Objective: To perform a cross-validation between a newly developed LC-MS/MS method (Method B) and the original validated method (Method A).
-
Experimental Design:
-
Analyze the same set of at least three batches of QC samples (low, medium, and high concentrations) with both Method A and Method B.
-
Each batch should be analyzed in replicate (n=6).
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration and %CV for each QC level for both methods.
-
The percentage difference between the mean concentrations obtained by the two methods should be within ±15%.
-
Table 2: Representative Data for Cross-Validation
| QC Level | Mean Concentration Method A (ng/mL) | Mean Concentration Method B (ng/mL) | % Difference | Acceptance Criteria |
| Low QC | 5.2 | 5.0 | -3.8% | Within ±15% |
| Mid QC | 51.5 | 53.0 | +2.9% | Within ±15% |
| High QC | 405.8 | 398.2 | -1.9% | Within ±15% |
Visualizing the Workflow and Pathways
Diagrams are crucial for understanding complex experimental workflows and signaling pathways. The following diagrams are generated using the DOT language for Graphviz.
Caption: Workflow for LC-MS/MS bioanalysis.
Caption: Logic flow for cross-validation.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of bioanalytical data.[8][12] By adhering to regulatory guidelines and employing robust analytical techniques such as LC-MS/MS with deuterated internal standards, researchers can have high confidence in their quantitative results. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals in designing and executing their bioanalytical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Comparative Guide to Deuterated (NSC 5416-d14) vs. ¹³C-Labeled Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The choice of an internal standard is a critical decision in quantitative mass spectrometry, directly impacting the accuracy, precision, and reliability of bioanalytical data. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterated (²H) and carbon-13 (¹³C) labeled compounds are the most common. This guide provides an objective comparison between a heavily deuterated standard, represented here as the hypothetical "NSC 5416-d14," and a ¹³C-labeled analog for the quantification of a parent compound, "AnalyteX."
An ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately corrects for variations throughout the entire analytical process, from sample preparation to detection.[1] While both deuterated and ¹³C-labeled standards strive for this ideal, their inherent physicochemical properties lead to distinct performance characteristics.[2]
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of deuterated versus ¹³C-labeled internal standards in a typical LC-MS/MS bioanalytical workflow.
| Parameter | This compound (Deuterated IS) | ¹³C-Labeled Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the analyte.[1][3] | Typically co-elutes perfectly with the analyte.[1] | The superior co-elution of ¹³C standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4] Inaccurate correction can be a significant source of error.[4] |
| Isotopic Stability | Prone to back-exchange of deuterium with hydrogen, especially if labels are on exchangeable sites (e.g., -OH, -NH).[4][5] | Chemically stable with no risk of isotope exchange.[5] | ¹³C standards offer superior stability, ensuring the integrity of the standard throughout sample storage and analysis.[5] Loss of label in a deuterated standard can lead to underestimation of the analyte. |
| Matrix Effects | The chromatographic shift can cause the analyte and internal standard to experience different levels of ion suppression or enhancement.[5][6] | Experiences the same matrix effects as the analyte due to perfect co-elution, providing more effective compensation.[5] | ¹³C standards are superior in correcting for matrix effects, which is critical for the analysis of complex biological samples like plasma.[5] Deuterated standards do not always correct for ion suppression.[6] |
| Accuracy & Precision | Can lead to inaccuracies; studies have shown significant errors (e.g., 40%) due to imperfect retention time matching.[4] | Demonstrates improved accuracy and precision.[1] | The closer physicochemical properties of ¹³C standards to the analyte result in more reliable and reproducible quantification.[1] |
| Cost & Availability | Generally less expensive and more readily available.[5][7] | Typically more expensive due to more complex synthesis.[5][7] | For assays where the highest accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability.[5] |
Experimental Protocols
Below is a detailed methodology for a typical protein precipitation-based sample preparation for the quantification of "AnalyteX" in human plasma using an internal standard, followed by LC-MS/MS analysis.
Protocol: Sample Preparation via Protein Precipitation
-
Sample Thawing: Thaw human plasma samples, calibration standards, and quality control samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (either this compound or the ¹³C-labeled standard) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex each sample vigorously for 1 minute to ensure complete mixing and protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding disturbance of the protein pellet.[8]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol: LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column suitable for small molecule analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to ensure separation of AnalyteX from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on AnalyteX properties.
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for AnalyteX and one for the internal standard (this compound or ¹³C-labeled standard).
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (AnalyteX / Internal Standard) against the concentration of the calibration standards. Determine the concentration of AnalyteX in unknown samples by interpolating their peak area ratios from the calibration curve.[5]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of internal standards in quantitative bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of SU5416 for Reproducible Experimentation in Cellular Signaling
A Guide for Researchers in Drug Development and Cell Biology
Initial Note on Nomenclature: The compound of interest for this guide is SU5416, also known as Semaxanib. While the initial query referenced "NSC 5416-d14," extensive searches have yielded no specific information on a deuterated variant of SU5416 with this designation. This guide will therefore focus on the experimental reproducibility and comparative performance of the widely studied non-deuterated SU5416. It is presumed that "NSC 5416" was a reference to SU5416, a compound with a history in the National Cancer Institute (NCI) screening program.
This guide provides a comprehensive comparison of SU5416 with relevant alternatives, focusing on its dual activities as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor and an Aryl Hydrocarbon Receptor (AHR) agonist. The information is intended for researchers, scientists, and drug development professionals to facilitate reproducible experimental design and informed selection of chemical tools.
I. Performance as a VEGFR-2 Inhibitor: A Comparative Overview
SU5416 is a well-characterized inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Its efficacy is often compared with other multi-kinase inhibitors that also target VEGFR-2. Below is a summary of the inhibitory concentrations (IC50) of SU5416 and its common alternatives against VEGFR-2 and other relevant kinases.
| Compound | VEGFR-2 IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | RET IC50 (nM) |
| SU5416 | 40[1][2] | 30[1][2] | 160[1][2] | 170[1][2] |
| Cabozantinib | 0.035[3][4][5] | 4.6[3][4][5] | 11.3[3][4][5] | 5.2[3][5] |
| Sunitinib | 80[6][7] | Not specified | 50 (ITD mutant)[8] | Not specified |
| Sorafenib | 90[6] | 68 | 58 | 43 |
II. Performance as an Aryl Hydrocarbon Receptor (AHR) Agonist
Subsequent research has revealed that SU5416 is also a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. This off-target activity is crucial to consider in experimental design.
| Compound | Activity | EC50/IC50 (nM) | Notes |
| SU5416 | Agonist | ~0.7[9] | Potency approaching that of TCDD.[10] |
| TCDD | Agonist | ~1 (ED50)[11] | Prototypical high-affinity AHR agonist.[12] |
| FICZ | Agonist | ~0.016-11[13] | Endogenous ligand with concentration-dependent effects.[13] |
| CH223191 | Antagonist | 30[14][15][16] | Potent and specific AHR antagonist.[14][15][16] |
III. Signaling Pathways
To visualize the mechanisms of action of SU5416 and its alternatives, the following diagrams illustrate the VEGFR-2 and AHR signaling pathways.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SU5416, a VEGF Receptor Inhibitor and Ligand of the AHR, Represents a New Alternative for Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SU5416, a VEGF receptor inhibitor and ligand of the AHR, represents a new alternative for immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. rndsystems.com [rndsystems.com]
Confirming the Metabolic Fate of Deuterated Compounds: A Comparative Guide
In the landscape of drug discovery and development, understanding the metabolic fate of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of methodologies used to elucidate the metabolism of deuterated compounds, using the well-documented case of deutetrabenazine versus its non-deuterated analog, tetrabenazine, as a primary example. We will delve into the experimental data, detailed protocols, and a comparative analysis of alternative techniques for researchers, scientists, and drug development professionals.
The Impact of Deuteration on Metabolic Fate: A Case Study of Deutetrabenazine
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic profile of a drug.[1][2] This "deuterium switch" can improve pharmacokinetic properties by slowing down metabolism, potentially leading to less frequent dosing and a better safety profile.[1][2][3] Deutetrabenazine, the first deuterated drug to receive FDA approval, exemplifies these benefits when compared to its non-deuterated counterpart, tetrabenazine, which is used to treat chorea associated with Huntington's disease.[3][4]
Both tetrabenazine and deutetrabenazine are rapidly and extensively converted to their active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[5][6] These active metabolites are then further metabolized, primarily by the CYP2D6 enzyme.[6] The strategic placement of deuterium in deutetrabenazine attenuates the metabolism of the active metabolites without altering their pharmacological activity.[6]
Comparative Pharmacokinetic Data: Deutetrabenazine vs. Tetrabenazine
The following table summarizes the key pharmacokinetic parameters of the active metabolites of deutetrabenazine and tetrabenazine from a study in healthy volunteers who received a single 25 mg oral dose of either drug.
| Parameter | Deuterated (α+β)-HTBZ (from Deutetrabenazine) | Non-deuterated (α+β)-HTBZ (from Tetrabenazine) | Fold Change | Reference |
| Half-life (t½) | 8.6 hours | 4.8 hours | ~1.8x increase | [6] |
| Maximum Concentration (Cmax) | 74.6 ng/mL | 61.6 ng/mL | ~1.2x increase | [6] |
| Area Under the Curve (AUCinf) | 542 ng·hr/mL | 261 ng·hr/mL | ~2.1x increase | [6] |
These data demonstrate that deuteration leads to a longer half-life and greater systemic exposure of the active metabolites, allowing for a reduced dosing frequency and lower peak-to-trough fluctuations.[5][6][7]
A second deuterated drug, deucravacitinib, an inhibitor of tyrosine kinase 2 (TYK2), also showcases the benefits of this approach.[8] Deuteration in deucravacitinib was designed to reduce the formation of certain metabolites, thereby retaining its high selectivity for TYK2.[8]
Experimental Protocols for Determining Metabolic Fate
The elucidation of a drug's metabolic pathway involves a combination of in vitro and in vivo studies.
In Vitro Metabolic Stability Assays
These assays provide an early assessment of a compound's metabolic lability. A common method is the microsomal stability assay.
Protocol: In Vitro Microsomal Stability Assay
-
Preparation: Liver microsomes (containing cytochrome P450 enzymes) are thawed and suspended in a phosphate buffer.
-
Incubation: The test compound (e.g., deutetrabenazine or tetrabenazine) is added to the microsomal suspension at a known concentration. The reaction is initiated by adding NADPH, a cofactor for CYP enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solvent, such as acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Metabolic Fate Studies
These studies provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.
Protocol: In Vivo Mass Balance Study
-
Radiolabeling: The drug of interest is synthesized with a radiolabel, typically Carbon-14 (¹⁴C).[9]
-
Dosing: A single dose of the radiolabeled drug is administered to laboratory animals or human volunteers.[9]
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points.[9]
-
Radioactivity Measurement: The total radioactivity in each sample is measured to determine the extent of absorption and the routes and rates of excretion.
-
Metabolite Profiling and Identification: Samples are analyzed using techniques like LC-MS/MS to separate and identify the metabolites. The structure of the metabolites is elucidated based on their mass-to-charge ratio and fragmentation patterns.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Metabolic pathway of tetrabenazine and deutetrabenazine.
Workflow for an in vivo metabolic fate study.
Alternative Approaches to Isotopic Labeling
While stable isotope labeling is a powerful tool, other techniques can also be employed to study drug metabolism.
Fluorescent Labeling
In this method, a fluorescent dye is attached to the drug molecule.[] This allows for the visualization of the drug's distribution and cellular uptake using fluorescence microscopy.[][11]
-
Advantages: Enables real-time imaging in living cells and tissues.[]
-
Disadvantages: The fluorescent tag can sometimes alter the drug's properties and biodistribution.[12]
Chemical Tagging (Mass Tagging)
Chemical tags are small molecules that can be attached to metabolites to enhance their detection by mass spectrometry.[13] This is particularly useful for identifying and quantifying low-abundance metabolites.[13]
-
Advantages: Can significantly improve the sensitivity of metabolite detection.[13]
-
Disadvantages: The tagging reaction must be highly efficient and reproducible for accurate quantification.
Untargeted Metabolomics
This approach uses high-resolution mass spectrometry to obtain a global snapshot of all metabolites in a biological sample after drug administration.[14] By comparing the metabolic profiles of treated and untreated samples, researchers can identify drug-related metabolites without prior knowledge of the metabolic pathways.[14]
-
Advantages: Provides a comprehensive and unbiased view of metabolic changes.[14]
-
Disadvantages: Data analysis can be complex, and identifying unknown metabolites can be challenging.
Comparative Overview of Methodologies
| Methodology | Principle | Key Advantages | Key Limitations |
| Deuterium Labeling | Substitution of hydrogen with deuterium alters mass and can slow metabolism. | Does not significantly alter chemical properties; allows for direct comparison with non-deuterated analog. | Synthesis of deuterated compounds can be complex. |
| Radiolabeling (¹⁴C) | Incorporation of a radioactive isotope for detection. | Highly sensitive and allows for quantitative mass balance studies. | Requires handling of radioactive materials and specialized facilities. |
| Fluorescent Labeling | Attachment of a fluorescent dye for visualization. | Enables real-time imaging of drug distribution in cells and tissues. | The label can potentially alter the drug's behavior. |
| Chemical Tagging | Derivatization of metabolites to improve detection. | Increases sensitivity for low-abundance metabolites. | Reaction efficiency can affect quantification. |
| Untargeted Metabolomics | Global analysis of all metabolites in a sample. | Unbiased and comprehensive view of metabolic changes. | Complex data analysis and identification of unknowns. |
Conclusion
Confirming the metabolic fate of a drug candidate is a critical step in its development. Deuteration offers a powerful strategy to favorably modulate a drug's pharmacokinetic properties, as evidenced by the success of deutetrabenazine. The choice of analytical methodology to study metabolic fate depends on the specific research question and available resources. While isotopic labeling remains a gold standard for its precision and quantitative power, alternative techniques such as fluorescent labeling and untargeted metabolomics provide valuable complementary information, offering a more complete picture of a drug's journey through the body.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 9. youtube.com [youtube.com]
- 11. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simultaneously discovering the fate and biochemical effects of pharmaceuticals through untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of NSC 5416-d14 and [Alternative Compound]
Initial searches for the compound "NSC 5416-d14" have yielded no relevant results within scientific and drug development databases. The identifier does not correspond to a known chemical entity, experimental drug, or biological agent in publicly accessible records. The search results primarily associate the term with industrial equipment, specifically a model of a covered hopper railcar.
This lack of identification prevents the initiation of a head-to-head comparison, as a prerequisite for such an analysis is the clear identification of the compound , its mechanism of action, and its biological targets. Without this foundational information, it is impossible to select an appropriate "Alternative Compound" for a meaningful comparative analysis.
Further investigation into variations of the identifier, including searches within the National Cancer Institute (NCI) database where "NSC" is a common prefix for compound registration, has also failed to produce a match for "5416-d14". It is possible that "this compound" represents an internal, unpublished, or incorrectly transcribed designation.
A comprehensive comparison guide for this compound cannot be generated at this time due to the inability to identify the primary compound. Researchers and professionals seeking information on this topic are encouraged to verify the compound identifier and consult internal documentation or original research sources where this term was encountered. Once a valid and recognized chemical identifier is established, a thorough comparative analysis can be undertaken.
Inter-laboratory Comparison of a UPLC-MS/MS Assay for the Quantification of NSC 5416 in Human Plasma Using NSC 5416-d14 as an Internal Standard
Publication ID: IG-2025-12-08-001 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive inter-laboratory comparison of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay for the quantification of the investigational compound NSC 5416 in human plasma. The assay employs NSC 5416-d14, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Data from three independent laboratories are presented to establish the method's reproducibility and robustness, conforming to international regulatory guidelines.[1][2][3] This document details the experimental protocols, summarizes key validation parameters, and offers a comparative analysis of the results.
Introduction
The reliable quantification of drug candidates in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies.[2][4] This guide focuses on a bioanalytical method for NSC 5416, a novel therapeutic agent. The method's validation was conducted across three distinct laboratory sites (referred to as Lab A, Lab B, and Lab C) to ensure inter-laboratory reproducibility and reliability of the data generated. The objective of this validation is to demonstrate that the assay is suitable for its intended purpose.[2][3] The use of a stable isotope-labeled internal standard, this compound, is a critical component of the assay, designed to normalize for variations during sample preparation and analysis.
The validation process and acceptance criteria are based on the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][3][5] This ensures that the data quality is consistent and suitable for supporting regulatory submissions for drug approval.[6][7]
Comparative Performance Data
The performance of the UPLC-MS/MS assay was evaluated at Lab A, Lab B, and Lab C. Key validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ), were assessed. The results are summarized below.
Calibration Curve and Linearity
The linearity of the assay was determined by analyzing calibration standards over the range of 1.00 ng/mL to 1000 ng/mL. A weighted (1/x²) linear regression was used.
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Correlation Coefficient (r²) | >0.998 | >0.997 | >0.998 | ≥0.99 |
| Calibration Range (ng/mL) | 1.00 - 1000 | 1.00 - 1000 | 1.00 - 1000 | Consistent across labs |
| Mean Slope | 0.0452 | 0.0448 | 0.0455 | RSD ≤15% |
| Mean Intercept | 0.0012 | 0.0015 | 0.0011 | Near zero |
Table 1: Summary of calibration curve performance across the three participating laboratories.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
| Lab | QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%RSD) |
| A | LLOQ | 1.00 | -2.5 | 8.1 | -3.0 | 9.5 |
| LQC | 3.00 | 1.8 | 5.5 | 2.1 | 6.8 | |
| MQC | 100 | 0.5 | 3.2 | 0.9 | 4.1 | |
| HQC | 800 | -1.2 | 2.5 | -1.0 | 3.3 | |
| B | LLOQ | 1.00 | 4.1 | 9.8 | 5.0 | 11.2 |
| LQC | 3.00 | 3.2 | 6.9 | 3.5 | 7.5 | |
| MQC | 100 | 1.9 | 4.1 | 2.2 | 5.0 | |
| HQC | 800 | 0.8 | 3.1 | 1.1 | 4.2 | |
| C | LLOQ | 1.00 | -3.8 | 8.9 | -4.2 | 10.1 |
| LQC | 3.00 | -2.1 | 6.1 | -1.8 | 7.0 | |
| MQC | 100 | -0.9 | 3.8 | -0.6 | 4.5 | |
| HQC | 800 | -1.5 | 2.9 | -1.3 | 3.8 |
Table 2: Inter-laboratory comparison of assay accuracy and precision. Acceptance criteria are ±15% for accuracy (% Bias) and ≤15% for precision (%RSD), except for the LLOQ, which is ±20% and ≤20%, respectively.
All laboratories met the pre-defined acceptance criteria, demonstrating the method's high degree of accuracy and reproducibility.
Experimental Protocols
A consistent and detailed protocol is essential for successful inter-laboratory validation.[8] The following methodologies were employed by each participating laboratory.
Sample Preparation: Protein Precipitation
-
Thaw: Human plasma samples, calibration standards, and QC samples were thawed at room temperature.
-
Aliquot: 50 µL of each sample was aliquoted into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: 100 µL of the internal standard working solution (this compound at 50 ng/mL in methanol) was added to each tube.
-
Vortex: The samples were vortex-mixed for 30 seconds to ensure thorough mixing.
-
Precipitate: 200 µL of acetonitrile was added to precipitate plasma proteins.
-
Vortex & Centrifuge: Samples were vortex-mixed for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: The supernatant was transferred to a clean 96-well plate for analysis.
UPLC-MS/MS Conditions
-
Instrumentation: Waters Acquity UPLC system coupled to a Sciex 6500+ QTRAP Mass Spectrometer.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
NSC 5416: 412.3 -> 289.2 (Quantifier), 412.3 -> 155.1 (Qualifier)
-
This compound: 426.3 -> 303.2 (Quantifier)
-
Visualizations
Diagrams are provided to illustrate key workflows and logical processes in the validation study.
Caption: Workflow for the bioanalysis of NSC 5416 in plasma.
Caption: Logical relationship of the inter-laboratory validation process.
Conclusion
The UPLC-MS/MS method for the quantification of NSC 5416 in human plasma using this compound as an internal standard has been successfully validated across three independent laboratories. The data presented in this guide demonstrate that the assay is accurate, precise, and robust. The strong correlation in performance across the different sites confirms the method's suitability for supporting multi-site clinical trials and other large-scale drug development activities. This harmonized approach ensures data integrity and consistency, which are critical for regulatory evaluation.[2][7]
References
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. fda.gov [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. ema.europa.eu [ema.europa.eu]
Verifying the Site of Deuteration in NSC 5416-d14: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with deuterium is a key strategy in modern drug development to enhance pharmacokinetic profiles by altering metabolic pathways. However, the precise verification of the location and extent of deuterium incorporation is critical for ensuring the identity, purity, and intended therapeutic action of the deuterated compound. This guide provides an objective comparison of primary analytical techniques for verifying the site of deuteration in the hypothetical deuterated compound NSC 5416-d14, using experimental data and detailed protocols to inform researchers in their selection of the most appropriate methods.
For the purpose of this illustrative guide, we will consider "NSC 5416" to be structurally analogous to the common non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Ibuprofen's structure contains a variety of proton environments, including aromatic, aliphatic, and a carboxylic acid proton, making it an excellent model to demonstrate the principles of deuteration site verification. "this compound" is presented here as a hypothetical analog with extensive deuteration.
Comparative Analysis of Analytical Techniques
The primary methods for confirming the site of deuteration are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR | Detects the absence of proton signals at specific chemical shifts due to their replacement by deuterium.[1] | High sensitivity and resolution; excellent for initial assessment of deuteration.[1] | Indirect measurement; accuracy can be affected by overlapping signals.[1] |
| ²H NMR | Directly detects the deuterium nuclei, providing unambiguous evidence of deuteration.[2] | Direct and unambiguous detection of deuterium; useful for highly enriched compounds.[3] | Lower sensitivity and resolution compared to ¹H NMR.[2] |
| High-Resolution MS | Measures the precise mass-to-charge ratio (m/z) of the molecule, with the mass increase corresponding to the number of incorporated deuterium atoms. | Provides the exact mass and confirms the overall level of deuteration. | Does not inherently provide the location of the deuterium atoms. |
| Tandem MS (MS/MS) | The deuterated molecule is fragmented, and the masses of the fragments are analyzed to pinpoint the location of the deuterium atoms.[4] | Can localize the site of deuteration by analyzing fragment ions.[4] | Fragmentation patterns can be complex and may not always provide unambiguous localization. |
Hypothetical Data for this compound (Ibuprofen Analog)
Let us assume the synthesis of this compound aimed to deuterate the isobutyl group and the aromatic ring. The following tables present hypothetical data that would be expected from the analysis of this compound compared to its non-deuterated counterpart.
Table 1: Comparative ¹H NMR Data
| Protons | NSC 5416 (Ibuprofen) Chemical Shift (ppm) | Expected Integral | This compound Chemical Shift (ppm) | Expected Integral | Interpretation |
| Aromatic | 7.0-7.2 | 4H | 7.0-7.2 | ~0H | Disappearance of signals indicates successful deuteration of the aromatic ring. |
| Methine (CH) | 3.5 | 1H | 3.5 | 1H | Signal remains, indicating no deuteration at this position. |
| Methylene (CH₂) | 2.4 | 2H | ~0H | ~0H | Disappearance of signal indicates successful deuteration of the methylene group. |
| Methyl (CH₃) | 0.9 | 6H | ~0H | ~0H | Disappearance of signals indicates successful deuteration of the methyl groups. |
| Carboxylic Acid | 12.0 | 1H | 12.0 | 1H | Signal remains, indicating no deuteration at this position. |
Table 2: Comparative ²H NMR Data
| Deuterons | This compound Expected Chemical Shift (ppm) | Expected Integral | Interpretation |
| Aromatic | 7.0-7.2 | 4D | Direct observation of deuterium on the aromatic ring.[3] |
| Methylene (CD₂) | 2.4 | 2D | Direct observation of deuterium on the methylene group.[3] |
| Methyl (CD₃) | 0.9 | 6D | Direct observation of deuterium on the methyl groups.[3] |
Table 3: Comparative Mass Spectrometry Data
| Compound | Expected Exact Mass (Da) | Observed m/z (Hypothetical) | Interpretation |
| NSC 5416 (Ibuprofen) | 206.1307 | 207.1380 [M+H]⁺ | Molecular weight of the non-deuterated compound. |
| This compound | 220.2181 | 221.2254 [M+H]⁺ | Mass increase of ~14 Da confirms the incorporation of 14 deuterium atoms. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the deuterated compound and dissolve it in a suitable deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.[1]
-
Data Analysis: Process the spectrum and integrate all signals. Compare the integrals of the signals from the deuterated positions with those from non-deuterated positions or an internal standard to quantify the percentage of deuteration.[1]
Protocol 2: ²H NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a protonated solvent (e.g., CHCl₃ or acetone) to avoid a large solvent signal in the deuterium spectrum.[5]
-
Data Acquisition: Acquire the ²H NMR spectrum. A higher number of scans will likely be necessary due to the lower sensitivity of the deuterium nucleus.[2]
-
Data Analysis: The presence of peaks at chemical shifts corresponding to the proton signals confirms the sites of deuteration.[6]
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI). Acquire the spectrum in the appropriate mass range.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the theoretical exact mass of the deuterated and non-deuterated compounds.
Protocol 4: Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: Same as for HRMS.
-
Data Acquisition: Using a tandem mass spectrometer, isolate the molecular ion of the deuterated compound. Induce fragmentation using collision-induced dissociation (CID). Acquire the mass spectrum of the resulting fragment ions.
-
Data Analysis: Analyze the m/z of the fragment ions. By comparing the fragmentation pattern to that of the non-deuterated standard, the location of the deuterium atoms on the fragments can be determined, thus localizing the site of deuteration on the molecule.
Visualizations
Caption: Workflow for verifying the site of deuteration in this compound.
Ibuprofen, our proxy for NSC 5416, acts by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSC 5416.
Conclusion
Verifying the site of deuteration is a non-negotiable step in the development of deuterated drugs. A combination of ¹H and ²H NMR spectroscopy provides the most comprehensive picture of the location and extent of deuterium incorporation.[1] High-resolution mass spectrometry serves as an essential tool to confirm the overall isotopic enrichment, while tandem mass spectrometry can provide valuable information for localizing deuterium in more complex molecules. For a thorough and unambiguous characterization of a deuterated compound like this compound, an integrated approach utilizing both NMR and MS techniques is highly recommended.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling NSC 5416-d14
Disclaimer: As specific hazard data for NSC 5416-d14 is not publicly available, the following guidance is based on general best practices for handling novel deuterated compounds in a laboratory setting. A thorough risk assessment should be conducted before handling this substance, and all procedures should be performed by trained personnel in a controlled laboratory environment.
Immediate Safety Precautions
Researchers and drug development professionals must prioritize safety when handling uncharacterized substances like this compound. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving. | Provides a barrier against skin contact. Check for breakthrough times with the intended solvent. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | To be used in a certified chemical fume hood. If weighing or handling outside a hood, a NIOSH-approved respirator may be necessary. | Prevents inhalation of airborne particles. The specific cartridge type will depend on the solvent used. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of deuterated compounds and ensure the safety of laboratory personnel.
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage. Unpack the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Many organic compounds are light-sensitive.[1] Store this compound in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are often recommended.[1] Always refer to any manufacturer-provided storage instructions. The use of amber vials can help prevent photodegradation.[1]
-
Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1]
-
Solvent Selection: The choice of solvent is critical.[1] Methanol is a common solvent for creating stock solutions.[1] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[1]
Disposal Plan
All waste generated from handling this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any solvents used.
-
Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocols
The following is a general protocol for the preparation of a stock solution of a deuterated compound. This should be adapted based on the specific experimental requirements.
Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all operations within a certified chemical fume hood.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing:
-
Tare a clean, dry vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound into the vial. Record the exact weight.
-
-
Dissolution:
-
Calculate the required volume of a suitable solvent (e.g., methanol) to achieve a 10 mM concentration.
-
Add a small amount of the solvent to the vial to dissolve the compound.
-
Gently swirl the vial to ensure complete dissolution.
-
-
Final Dilution and Storage:
-
Once fully dissolved, add the remaining solvent to reach the final calculated volume.
-
Cap the vial tightly and label it clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under the recommended conditions (e.g., -20°C, protected from light).
-
Visualizations
The following diagrams illustrate key workflows for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
